Product packaging for 3-Chloroalanine(Cat. No.:CAS No. 13215-35-5)

3-Chloroalanine

Cat. No.: B1143638
CAS No.: 13215-35-5
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Biochemical and Chemical Sciences

Unnatural amino acids (UAAs) have become invaluable tools in the biochemical and chemical sciences, offering ways to expand the functional capabilities of natural proteins and to probe biological processes. rsc.orgnih.gov Their unique structures, which can differ significantly from their natural counterparts, allow for the introduction of novel physicochemical and biological properties into peptides and proteins. rsc.orgnih.govqyaobio.com

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering. nih.govportlandpress.com This process allows researchers to introduce specific modifications at desired locations within a protein's structure, enabling the creation of proteins with enhanced stability, novel catalytic activities, or other desired properties. rsc.orgnih.govrsc.org Unnatural amino acids can be equipped with various functional groups, such as fluorescent tags, photo-crosslinkers, or spectroscopic probes. nih.gov These probes are instrumental in studying protein structure, dynamics, and interactions both in vitro and within living cells. nih.govresearchgate.net For instance, incorporating UAAs with unique vibrational probes has significantly advanced the use of vibrational spectroscopy to investigate protein conformational changes. researchgate.net This ability to "reprogram" natural proteins provides a rational design approach for developing efficient biocatalysts and therapeutic proteins. rsc.orgnih.govrsc.org

Unnatural amino acids also play a crucial role in understanding the complex network of biochemical reactions that constitute metabolic pathways. nih.gov By introducing UAAs that act as inhibitors or probes for specific enzymes, researchers can dissect the function of individual components within a metabolic cascade. mdpi.com For example, the inhibition of certain transaminases with amino acid analogs like cycloserine or 3-chloroalanine has been shown to disrupt glycolysis and energy metabolism in cancer cells, providing insights into the metabolic reprogramming that occurs in disease states. mdpi.com Furthermore, the biosynthesis of some natural products involves non-ribosomal peptide synthetases (NRPSs), which are known to incorporate a diverse range of building blocks, including unnatural amino acids. researchgate.net Studying these systems can reveal novel enzymatic mechanisms and pathways for the production of bioactive compounds. researchgate.net

Role in Protein Engineering and Probe Applications

Historical Context of this compound Research

Historically, research into this compound has been linked to its role as an inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov Early studies focused on its ability to inactivate enzymes such as alanine (B10760859) racemase and various transaminases. nih.gov This inhibitory action established this compound as a "suicide substrate" or mechanism-based inactivator, where the enzyme converts the inhibitor into a reactive species that then irreversibly modifies the active site. nih.gov For example, research in the late 1980s demonstrated that β-chloro-L-alanine rapidly and irreversibly inactivated serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. nih.gov The synthesis of this compound itself has also been a subject of investigation, with methods developed for its production from serine. wikipedia.orgnih.gov Over time, the application of this compound has expanded from a simple enzyme inhibitor to a versatile building block in organic synthesis and a tool for studying enzymatic reaction mechanisms. wikipedia.orgnih.gov

Isomers and Stereochemistry of this compound in Research Contexts

Like most amino acids, this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. sydney.edu.au These are designated as D-3-chloroalanine and L-3-chloroalanine. nih.gov The spatial arrangement of the atoms, known as stereochemistry, is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes. sydney.edu.au

The distinct stereoisomers of this compound often exhibit different activities in enzymatic reactions. Many enzymes are highly specific for one enantiomer over the other. For instance, D-amino acid aminotransferase and L-aspartate aminotransferase have been shown to catalyze reactions with D- and L-β-chloroalanine, respectively. nih.gov In some cases, only one isomer acts as an effective inhibitor. For example, the inactivation of serine palmitoyltransferase is specific to the L-isomer of β-chloroalanine, with the D-isomer showing no effect. nih.gov Conversely, 3-chloro-D-alanine chloride-lyase specifically acts on the D-isomer to produce D-cysteine through a β-replacement reaction. oup.comtandfonline.com This stereoselectivity is a key aspect of its use in enzymatic research, allowing for the targeted study of specific enzymes and pathways. nih.govnih.gov

A racemic mixture, or racemate, contains equal amounts of both the D- and L-enantiomers. numberanalytics.commasterorganicchemistry.com In this form, the mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. numberanalytics.com Racemic this compound is often produced through chemical synthesis and can be a cost-effective starting material for various applications. nih.govtandfonline.com For example, racemic this compound has been used as a precursor for the enzymatic synthesis of D-cysteine. oup.comtandfonline.com In such processes, an enzyme that selectively acts on the D-isomer is used, leaving the L-isomer largely unreacted. oup.comtandfonline.com This demonstrates how a racemic mixture can be utilized in combination with stereoselective enzymes to produce enantiomerically pure products. oup.comtandfonline.com

Interactive Data Tables

Table 1: Properties of this compound Isomers

PropertyD-3-ChloroalanineL-3-ChloroalanineRacemic this compound
Enzymatic Specificity Substrate for D-amino acid aminotransferase and 3-chloro-D-alanine chloride-lyase. nih.govoup.comSubstrate for L-aspartate aminotransferase; inhibitor of serine palmitoyltransferase. nih.govnih.govCan be used with stereoselective enzymes to target one enantiomer. oup.comtandfonline.com
Optical Activity Rotates plane-polarized light.Rotates plane-polarized light in the opposite direction to the D-isomer.Optically inactive. numberanalytics.com
Primary Research Use Enzymatic synthesis of D-amino acids. oup.comProbing and inhibiting L-amino acid-specific enzymes. nih.govCost-effective starting material for synthesis. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClNO2 B1143638 3-Chloroalanine CAS No. 13215-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
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Record name 3-Chloroalanine
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Record name beta-Chloroalanine
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Record name 3-Chloro-DL-alanine
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Synthesis and Derivatization Methodologies for 3 Chloroalanine in Research

Chemical Synthesis of 3-Chloroalanine

The chemical synthesis of this compound primarily involves the modification of the readily available amino acid, serine. These methods often result in a racemic mixture of the D- and L-enantiomers.

A common and direct method for synthesizing this compound is through the chlorination of serine. wikipedia.orgnih.gov This nucleophilic substitution reaction replaces the hydroxyl group of serine with a chlorine atom. A frequently used reagent for this transformation is thionyl chloride. nih.gov The process typically involves an initial esterification of serine to protect the carboxyl group, followed by chlorination. For instance, L-serine can be converted to L-serine methyl ester hydrochloride using thionyl chloride in methanol. This intermediate is then treated with additional thionyl chloride to yield 3-chloro-L-alanine methyl ester hydrochloride.

Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a thiourea (B124793) catalyst to directly convert serine to this compound under mild conditions. google.com This method is noted for its simplicity and the potential for recycling the succinimide (B58015) by-product, making it an economically viable option. google.com The reaction proceeds via a nucleophilic substitution mechanism where the thiourea catalyzes the halogenation of the alcohol. google.com

Starting MaterialReagentsKey Features
L-SerineThionyl chloride, MethanolTwo-step process involving esterification and subsequent chlorination.
SerineN-chlorosuccinimide (NCS), ThioureaOne-step direct conversion under mild conditions with recyclable by-products. google.com
L-cystine diesterChlorineCleavage of disulfide bond with replacement by chlorine. cdnsciencepub.com

Several methods have been developed for the synthesis of racemic this compound, which is often a cost-effective starting material for various applications. nih.govtandfonline.com One such method involves the ring-opening of aziridine-2-carboxylate (B8329488) with aqueous hydrochloric acid. nih.govgoogle.com This process can be optimized by controlling reaction conditions to facilitate the isolation of crystalline β-chloroalanine. google.com

Another racemic synthesis route starts from 2-fluoroacrolein, which undergoes a modified Strecker synthesis to introduce the amino and nitrile functionalities, ultimately leading to racemic this compound after hydrolysis. nih.gov Additionally, the reaction of 3-amino-2-chloropropane nitrile to form an aziridine-2-carboxylate intermediate, which is then converted to racemic β-chloroalanine, provides another viable industrial preparation method. nih.gov

PrecursorKey ReactionProduct
Aziridine-2-carboxylateRing-opening with HClRacemic this compound nih.govgoogle.com
2-FluoroacroleinModified Strecker synthesisRacemic this compound nih.gov
3-Amino-2-chloropropane nitrileConversion to aziridine-2-carboxylate intermediateRacemic this compound nih.gov

Derivation from Serine Chlorination

Enzymatic Synthesis and Transformation of this compound

Enzymatic methods offer high specificity and stereoselectivity in the synthesis and transformation of this compound, providing access to optically pure enantiomers.

A key enzyme in the metabolism of this compound is 3-chloro-D-alanine chloride-lyase (deaminating), also known as 3-chloro-D-alanine dehydrochlorinase. nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, found in pseudomonads resistant to 3-chloro-D-alanine, catalyzes the α,β-elimination of 3-chloro-D-alanine to produce pyruvate (B1213749), ammonia (B1221849), and chloride. wikipedia.orgnih.govwikipedia.org The enzyme plays a crucial role in the detoxification of 3-chloro-D-alanine in these organisms. nih.gov It has been purified and characterized, revealing its dimeric structure and dependence on PLP as a cofactor. nih.gov

The enzyme 3-chloro-D-alanine chloride-lyase also catalyzes β-replacement reactions, which are highly valuable for the synthesis of other D-amino acids. nih.gov In the presence of a suitable nucleophile, the chlorine atom of 3-chloro-D-alanine can be replaced. A significant application of this is the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide. nih.gov This reaction provides an efficient route to D-cysteine, an important amino acid. tandfonline.com Similarly, other β-substituted amino acids can be synthesized by providing different nucleophiles. nih.gov While typically catalyzing reactions on D-enantiomers, other PLP-dependent enzymes like L-aspartate aminotransferase can catalyze β-substitution on L-β-chloroalanine. nih.gov Tryptophan synthase has also been shown to catalyze β-elimination and β-replacement reactions on β-chloro-L-alanine. caldic.com

For the industrial application of these enzymatic reactions, optimization of the biocatalytic conditions is essential. This includes factors such as pH, temperature, substrate concentration, and enzyme stability. For the synthesis of L-β-chloroalanine from 3-chloropyruvate, various amino acid dehydrogenases have been investigated, coupled with a system for NADH regeneration, such as formate (B1220265) dehydrogenase. researchgate.net The reaction is typically carried out at a neutral pH due to the chemical instability of 3-chloropyruvate in alkaline conditions. researchgate.net

In the synthesis of D-cysteine using resting cells of Pseudomonas putida CR 1-1, which contain 3-chloro-D-alanine chloride-lyase, conditions have been optimized for efficient conversion. tandfonline.com To utilize a racemic mixture of this compound, methods have been developed to selectively convert the D-enantiomer while recovering the L-enantiomer. tandfonline.com This often involves treating the cells with inhibitors like phenylhydrazine (B124118) to suppress unwanted side reactions involving 3-chloro-L-alanine. tandfonline.com

EnzymeReaction TypeSubstrate(s)Product(s)
3-Chloro-D-alanine chloride-lyaseα,β-elimination3-Chloro-D-alaninePyruvate, Ammonia, Chloride nih.govwikipedia.org
3-Chloro-D-alanine chloride-lyaseβ-replacement3-Chloro-D-alanine, Hydrogen sulfideD-cysteine tandfonline.comnih.gov
Amino acid dehydrogenasesReductive amination3-Chloropyruvate, Ammonia, NADHL-β-chloroalanine researchgate.net
L-Aspartate aminotransferaseβ-substitutionL-β-chloroalanine, β-mercaptoethanolS-substituted cysteine derivative nih.gov

β-Replacement Reactions for Amino Acid Synthesis

Incorporation of this compound into Peptides and Proteins

The introduction of this compound, an unnatural amino acid, into peptide chains is a key strategy for creating novel biomolecules and probes for biochemical studies. wikipedia.org This process typically relies on established peptide synthesis techniques, with specific considerations for the unique properties of the halogenated residue.

The primary method for incorporating this compound into a growing peptide chain is Solid Phase Peptide Synthesis (SPPS). nih.gov SPPS involves anchoring the initial amino acid to a solid resin support and then sequentially adding subsequent amino acids in a cyclical process. thermofisher.com Each cycle consists of two main steps: deprotection of the N-terminal protecting group of the resin-bound amino acid and coupling of the next protected amino acid. thermofisher.com

For the inclusion of this compound, a protected version of the amino acid is used as a building block in the same manner as natural amino acids. google.com The choice of protecting groups and coupling agents is critical to ensure efficiency and prevent side reactions. The process is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the resin support and all remaining protecting groups are removed. nih.govthermofisher.com Challenges in synthesizing peptides with unique residues can sometimes be overcome by strategies such as increasing reagent concentrations or performing "double coupling" steps to ensure the complete incorporation of a difficult amino acid. biotage.com

In modern peptide synthesis, the most common strategy is Fmoc-based SPPS. google.com This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the amino acids. masterorganicchemistry.com For the incorporation of this compound, the specific building block used is N-α-Fmoc-L-3-chloroalanine (Fmoc-L-Ala(3-Cl)-OH).

The Fmoc group is stable to the acidic conditions sometimes used to remove side-chain protecting groups but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This orthogonality allows for the selective deprotection of the N-terminus without disturbing other parts of the peptide. Once the Fmoc group is removed from the resin-bound peptide, the next amino acid in the sequence, Fmoc-L-Ala(3-Cl)-OH, is introduced. Its carboxyl group is activated by a coupling agent, such as diisopropylcarbodiimide (DIPCDI) often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitating the formation of a new peptide bond. google.com The use of Fmoc-L-Ala(3-Cl)-OH allows for the precise and efficient insertion of this compound at any desired position within a peptide sequence.

Building BlockProtecting GroupDeprotection ConditionKey Advantage
Fmoc-L-Ala(3-Cl)-OHFmoc (9-fluorenylmethoxycarbonyl)Mild base (e.g., 20% piperidine in DMF) nih.govOffers orthogonal protection strategy suitable for complex syntheses.
Boc-L-Ala(3-Cl)-OH (Analogous)Boc (tert-butoxycarbonyl)Strong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.comHistorically significant; requires harsh cleavage conditions. nih.gov

This compound can be generated or released from larger biomolecules through enzymatic action. This process is central to both its biosynthesis and its role as a substrate in various metabolic pathways. For instance, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, which converts it to pyruvate. wikipedia.org

In research contexts, enzymes are used to manipulate molecules containing this compound. Type II thioesterases, for example, can be used to hydrolyze and release aminoacyl thioesters from carrier proteins, a common step in the analysis of nonribosomal peptide synthesis pathways. nih.gov Furthermore, various pyridoxal 5'-phosphate-dependent enzymes are known to react with 3-chloro-L-alanine, often leading to its degradation or transformation. tandfonline.com The study of these enzymatic reactions is crucial for understanding the metabolic fate of this compound and for its application in biocatalysis. nih.gov

Use of Fmoc-L-Ala(3-Cl)-OH as a Building Block

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. nih.gov By replacing an atom with its heavier, stable isotope (such as ²H, ¹³C, or ¹⁵N), researchers can track the molecule through complex biological systems using methods like mass spectrometry and NMR spectroscopy. nih.govlucerna-chem.ch

Stable isotope labeling is instrumental in biosynthetic studies to map how precursor molecules are converted into complex natural products. nih.govfrontiersin.org In the context of this compound, researchers can use precursors labeled with stable isotopes like ¹³C or ¹⁵N to follow their incorporation into metabolic pathways.

For example, by feeding an organism a ¹³C-labeled substrate, scientists can analyze the resulting metabolites to see where the ¹³C atoms appear. This reveals the biosynthetic origin of the carbon skeleton of the molecule of interest. nih.gov If ¹³C-labeled this compound were incorporated into a larger peptide or natural product, its location could be precisely determined, confirming its role as a building block and detailing the steps of the assembly line. This approach enables the direct investigation of nutrient distribution, metabolism, and the fate of resulting metabolites. nih.gov

IsotopeCommon Precursor TypePrimary Application in BiosynthesisDetection Method
¹³C¹³CO₂, ¹³C-Glucose, ¹³C-Amino Acids frontiersin.orgTracing the carbon backbone of metabolites.Mass Spectrometry, NMR Spectroscopy nih.gov
¹⁵N¹⁵N-Ammonium salts, ¹⁵N-Amino Acids Tracing the source of nitrogen atoms, especially in amino acids and alkaloids.Mass Spectrometry, NMR Spectroscopy
²H (Deuterium)Deuterated water (D₂O), Deuterated substratesTracing hydrogen atoms, though less common than ¹³C for backbone studies due to potential exchange. nih.govMass Spectrometry, NMR Spectroscopy

Deuterium (B1214612) (²H) labeling is a particularly effective tool for investigating the mechanisms of enzymatic reactions. lucerna-chem.ch Replacing a hydrogen atom with a deuterium atom at a specific position on a substrate molecule can have a significant impact on the rate of a reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides powerful evidence for a proposed reaction mechanism. rsc.org

In studies related to this compound, deuterium labeling can clarify the roles of specific C-H bonds during its enzymatic processing. For instance, in a study of a related chlorination reaction, substrates were synthesized with deuterium at specific positions. nih.gov The loss or retention of these deuterium labels in the product confirmed the exact site of chlorination. nih.gov Similarly, studying the enzymatic processing of deuterated this compound can reveal whether the α-proton is abstracted or if other C-H bonds are involved in the catalytic cycle, providing critical insights into how enzymes recognize and transform this unnatural amino acid. nih.govacs.org

Residue-Correlated Labeling for NMR Spectroscopy

Residue-correlated (RC) labeling is a specialized isotopic labeling technique used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and facilitate the assignment of protein side-chain resonances. nih.gov This method strategically utilizes this compound, not as a direct label, but as a crucial inhibitor to control amino acid metabolism within the expression system. nih.gov

The primary goal of RC labeling is to distinguish between nuclear Overhauser effect (NOE) interactions that occur within a single amino acid residue (intra-residue) and those that occur between different residues (inter-residue). nih.gov To achieve this, a protein is expressed in a growth medium that contains a specific mixture of isotopically labeled and unlabeled amino acids. Typically, the medium includes a set of labeled amino acids, for instance, [U-¹³C,¹⁵N]-labeled, and a complementary set of "NMR silent" amino acids, such as those that are perdeuterated ([U-²H]). nih.gov

A significant challenge in this approach is the cell's natural ability to synthesize its own amino acids (de novo synthesis), which would lead to isotopic scrambling and defeat the purpose of the selective labeling scheme. This is where this compound plays a critical role. By adding 3-chloro-L-alanine to the growth medium, researchers can suppress the de novo synthesis pathways. nih.gov this compound acts as a transaminase inhibitor, effectively preventing the interconversion of amino acids and ensuring that the isotopic labels from the supplied amino acids are incorporated directly into the protein without being diluted or transferred to other amino acid types. nih.gov

The incorporation of this specific mix of labeled and deuterated amino acids results in a protein where intra-residue NOE interactions are relatively enhanced, while inter-residue NOE interactions are diminished. nih.gov When the NOE spectra of this residue-correlated labeled sample are compared with the spectra from a uniformly labeled sample of the same protein, the intra-residue NOE peaks can be easily identified. nih.gov This direct information is invaluable for the assignment of side-chain resonances, a traditionally challenging step in the process of determining a protein's three-dimensional structure. nih.gov

The effectiveness of this strategy has been successfully demonstrated in research, providing a clear path for structural analysis. nih.gov

Research Findings: Feasibility Study on Nuclease Inhibitor NuiA

A key study demonstrated the practical application of residue-correlated labeling using this compound on the nuclease inhibitor NuiA, a 143-amino acid protein. The feasibility of the method was tested under two different conditions to assess its robustness. nih.gov

ParameterCondition 1Condition 2
Protein Nuclease Inhibitor NuiANuclease Inhibitor NuiA
Size 143 amino acids143 amino acids
Temperature 35 °C5 °C
Rotational Correlation Time 9.5 ns22 ns
Outcome Successful identification of intra-residue NOE peaks, facilitating side-chain assignments. nih.govSuccessful identification of intra-residue NOE peaks, demonstrating feasibility for larger or slower-tumbling molecules. nih.gov

This study confirmed that the use of this compound as a transaminase inhibitor in a residue-correlated labeling scheme is a viable and effective strategy for aiding in the structural determination of proteins by NMR spectroscopy. nih.gov

Enzymatic Reaction Mechanisms Involving 3 Chloroalanine

3-Chloroalanine as an Enzyme Substrate

This compound serves as a substrate for several classes of enzymes, participating in a variety of reaction types. Its reactivity is largely attributed to the presence of a good leaving group (chloride) at the β-position, which facilitates enzymatic catalysis.

Pyridoxal (B1214274) 5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions concerning amino acids, including transamination, decarboxylation, deamination, and racemization. wikipedia.org The catalytic process in PLP-dependent enzymes universally begins with the formation of an external aldimine between the amino acid substrate and PLP. wikipedia.org From this common intermediate, the specific reaction pathway diverges depending on the enzyme. wikipedia.org this compound is a known substrate and inhibitor for a number of these enzymes.

Several pyridoxal 5'-phosphate (PLP)-dependent enzymes can catalyze the β-elimination of chloride from this compound, resulting in the formation of pyruvate (B1213749) and ammonia (B1221849). nih.gov This reaction is a nonphysiological β-elimination, or β-lyase, reaction. nih.gov For instance, both cytosolic and mitochondrial forms of aspartate aminotransferase can catalyze this reaction. nih.gov Similarly, threonine synthase demonstrates catalytic promiscuity by facilitating β-elimination reactions with DL-3-chloroalanine to produce pyruvate. unipr.it

The general mechanism involves the formation of an external aldimine with PLP, followed by the elimination of the β-substituent (chloride in this case) to form a highly reactive aminoacrylate intermediate. nih.govbeilstein-institut.de This intermediate is then hydrolyzed to pyruvate and ammonia. nih.gov

Some enzymes known to catalyze the β-elimination of this compound include:

Tryptophan synthase β2 subunit tandfonline.com

Tyrosine phenol-lyase beilstein-institut.detandfonline.com

Cysteine desulfhydrase tandfonline.com

3-Chloro-D-alanine chloride-lyase nih.gov

A novel lyase from Pseudomonas putida TPU 7151 has been identified that catalyzes a stoichiometric β-elimination of threo-3-chloro-L-aspartate to yield oxaloacetate, chloride, and ammonia. tandfonline.com

Table 1: PLP-Dependent Enzymes Catalyzing β-Elimination of this compound Analogs

EnzymeSubstrateProductsReference
Aspartate Aminotransferaseβ-ChloroalaninePyruvate, Ammonia, Chloride nih.gov
Threonine SynthaseDL-3-ChloroalaninePyruvate unipr.it
Pseudomonas putida Lyasethreo-3-Chloro-L-aspartateOxaloacetate, NH₃, Cl⁻ tandfonline.com
3-Chloro-D-alanine chloride-lyase3-Chloro-D-alaninePyruvate, Ammonia, Chloride nih.gov

This compound can act as a suicide inhibitor for some PLP-dependent enzymes. asm.org The mechanism of inhibition involves the enzyme-catalyzed generation of a reactive 2-aminoacrylate intermediate within the active site. asm.orgnih.gov This intermediate can then covalently modify the enzyme, often by forming an adduct with the PLP cofactor and a nucleophilic residue in the active site, leading to irreversible inactivation. asm.org For example, IlvE, a branched-chain amino acid aminotransferase, is inhibited by 3-chloro-L-alanine through this mechanism. asm.org

However, not all enzymes that process this compound are inactivated by it. tandfonline.com Enzymes like tryptophan synthase and tyrosine phenol-lyase are insensitive to its suicidal function and efficiently degrade it through β-elimination or β-replacement reactions. tandfonline.com

The substrate specificity of enzymes that act on this compound varies. For instance, 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1 specifically catalyzes the α,β-elimination of 3-chloro-D-alanine and to a lesser extent, D-cysteine. nih.gov This enzyme also facilitates a β-replacement reaction, substituting the chlorine of 3-chloro-D-alanine with hydrosulfide (B80085) to produce D-cysteine. nih.gov In contrast, some enzymes that typically catalyze transamination can be induced to perform a nonphysiological β-elimination on this compound due to the good leaving group at the β-position. nih.gov

Table 2: Interaction of this compound with PLP-Dependent Enzymes

EnzymeInteraction TypeOutcomeReference
IlvESuicide InhibitionInactivation via 2-aminoacrylate intermediate asm.org
Tryptophan SynthaseSubstrateβ-elimination/replacement tandfonline.com
Tyrosine Phenol-lyaseSubstrateβ-elimination/replacement tandfonline.com
3-Chloro-D-alanine chloride-lyaseSubstrateα,β-elimination and β-replacement nih.gov
Aspartate AminotransferaseSubstrateNonphysiological β-elimination nih.gov

D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.orgfrontiersin.org

When D-amino acid oxidase reacts with β-chloro-D-alanine, it can catalyze both oxidative deamination and an elimination reaction. researchgate.net Under aerobic conditions (100% oxygen), the primary product is chloropyruvate, indicating an oxidative deamination pathway. researchgate.net However, under anaerobic conditions, the product is pyruvate, suggesting an elimination reaction occurs without an oxidation process. researchgate.net

The aerobic reaction with β-chloro-D-alanine is biphasic, showing an initial rapid oxygen consumption followed by a slower phase. researchgate.net The anaerobic reaction is more complex, involving the formation of an intermediate spectral species before the full reduction of the enzyme-bound FAD. researchgate.net Interestingly, D-amino acid oxidase can also catalyze the deamination of β-chloro-L-alanine to a keto acid without any oxygen consumption or redox changes to the FAD cofactor, a reaction that can also be carried out by the apoenzyme (the enzyme without the FAD cofactor). researchgate.net

Table 3: Reaction of D-Amino Acid Oxidase with this compound Isomers

SubstrateConditionPrimary ProductReaction TypeReference
β-Chloro-D-alanineAerobicChloropyruvateOxidative Deamination researchgate.net
β-Chloro-D-alanineAnaerobicPyruvateElimination researchgate.net
β-Chloro-L-alanineAerobic/AnaerobicKeto AcidDeamination (non-oxidative) researchgate.net

D-Amino Acid Oxidase Reactions

Anaerobic and Aerobic Reaction Phases

The presence or absence of oxygen can significantly alter the enzymatic processing of this compound, leading to different reaction products. This is particularly evident in reactions catalyzed by oxidases. For instance, D-amino acid oxidase catalyzes both the oxidation of β-chloroalanine to chloropyruvate and its conversion to pyruvate, a non-oxidative reaction. researchgate.net The final product composition is dependent on the oxygen concentration. researchgate.net

Table 1: Products of D-Amino Acid Oxidase Reaction with this compound Under Different Conditions
ConditionPrimary ProductReference
Anaerobic (100% N₂)Pyruvate researchgate.net
Aerobic (100% O₂)Chloropyruvate researchgate.net
Intermediate OxygenMixture of Pyruvate and Chloropyruvate researchgate.net

Racemases and Epimerases

This compound interacts with several racemase and epimerase enzymes, often acting as an inactivator rather than a substrate for racemization. These enzymes, many of which are dependent on the cofactor pyridoxal 5'-phosphate (PLP), typically catalyze the interconversion of stereoisomers. sunderland.ac.uk However, the halogenated nature of this compound directs the enzymatic reaction toward elimination pathways. rsc.org

Inactivation of Glutamate (B1630785) Racemase

Glutamate racemase, a cofactor-independent enzyme, is irreversibly inactivated by this compound. rsc.org Specifically, 3-chloro-S-alanine was shown to inactivate the enzyme from Mycobacterium tuberculosis with a second-order rate constant of 2.7 M⁻¹ s⁻¹. rsc.org Mechanistic studies revealed that the different enantiomers of this compound react with distinct cysteine residues in the active site; the S-isomer reacts with Cys-185, while the R-isomer targets Cys-74. rsc.org The proposed inactivation mechanism involves the abstraction of the α-proton from this compound by an active site cysteine residue, followed by the β-elimination of hydrogen chloride. rsc.orgnih.gov This process leads to the formation of pyruvate and the irreversible modification of the enzyme. rsc.org

β-Elimination in Alanine (B10760859) Racemase

Alanine racemase, a PLP-dependent enzyme, is a classic example of an enzyme that catalyzes a β-elimination reaction with this compound. rsc.org Instead of racemizing the molecule, the enzyme facilitates the elimination of the chlorine atom. rsc.org This reaction proceeds through the formation of a 2-aminoacrylate intermediate, which subsequently tautomerizes to pyruvate. rsc.org Interestingly, studies on the alanine racemase from Bacillus stearothermophilus have shown that the active site residue Tyrosine 265 (Y265), which is critical for the racemization of alanine, is not essential for the β-elimination of this compound. nih.gov Inactivation of the Salmonella typhimurium alanine racemase by this compound involves trapping the PLP coenzyme in a ternary adduct with the inactivator and an active site lysine (B10760008). nih.govtandfonline.com Under denaturing conditions, this adduct breaks down, releasing the aldol (B89426) adduct of pyruvate and pyridoxal phosphate (B84403). nih.govtandfonline.com

Peptide Epimerase Reactions and Mechanisms

The interaction of this compound with peptide epimerases has been investigated using synthetic peptide analogs. In a notable study, a peptide epimerase from the venom of the funnel web spider, Agelenopsis aperta, was shown to react with a pentapeptide containing an L-chloroalanine residue. ubc.caubc.ca The enzyme catalyzed the elimination of HCl from the chloroalanine residue, converting it into a dehydroalanine-containing peptide. ubc.caubc.caacs.org This reaction supports a mechanism involving the direct deprotonation of the α-carbon to form a planar carbanionic intermediate, followed by the elimination of the chloride ion. ubc.caacs.orgresearchgate.net The resulting dehydroalanine (B155165) peptide was found to be a potent inhibitor of the epimerase, with an IC₅₀ of 0.5 μM, likely because the sp²-hybridized α-carbon of the dehydroalanine mimics the geometry of the carbanionic transition state. ubc.caubc.caacs.orgresearchgate.net

Serine Palmitoyltransferase Inhibition

3-Chloro-L-alanine acts as a mechanism-based, or "suicide," inhibitor of serine palmitoyltransferase (SPT), a key PLP-dependent enzyme in sphingolipid biosynthesis. osti.govnih.gov The inhibition is rapid, irreversible, and specific to the L-isomer of this compound; the D-isomer does not cause inactivation. nih.gov The inactivation process is blocked by the presence of the natural substrate, L-serine, indicating that the inhibitor acts at the active site. nih.gov The mechanism of inhibition involves the formation of characteristic PLP-adducts that irreversibly inactivate the enzyme. nih.gov Studies have highlighted that the α-carboxyl group of the serine analog is a critical feature for recognition and binding within the SPT active site. nih.gov

Table 2: Summary of this compound Interactions with Specific Enzymes
EnzymeEnzyme ClassPrimary Reaction/OutcomeKey Mechanistic FeatureReference
Glutamate RacemaseRacemase (Cofactor-Independent)Irreversible InactivationAlkylation of active site cysteine residues (Cys-74/Cys-185) after HCl elimination. rsc.org
Alanine RacemaseRacemase (PLP-Dependent)β-Elimination / InactivationFormation of a 2-aminoacrylate intermediate; inactivation via a PLP-inactivator adduct. rsc.orgnih.govtandfonline.com
Peptide EpimeraseEpimeraseElimination of HClFormation of a carbanionic intermediate leading to a dehydroalanine peptide. ubc.caacs.orgresearchgate.net
Serine Palmitoyltransferase (SPT)Transferase (PLP-Dependent)Irreversible (Suicide) InhibitionFormation of a characteristic PLP-adduct leading to inactivation. nih.govnih.gov

Intermediate States and Catalytic Cycles

The enzymatic reactions involving this compound are characterized by several key intermediate states that dictate the reaction's outcome. For PLP-dependent enzymes, the initial step is the formation of an external Schiff base between the amino group of this compound and the PLP coenzyme. rsc.orgoup.com This is a common feature in the catalytic cycles of these enzymes. nih.gov

Following the formation of the Schiff base, the subsequent steps diverge from typical amino acid metabolism. In racemases and epimerases, the abstraction of the α-proton leads to a carbanionic intermediate. rsc.orgubc.ca For this compound, this intermediate is prone to β-elimination of the chloride ion, forming a highly electrophilic 2-aminoacrylate intermediate. rsc.orgnih.gov This intermediate can then either tautomerize to pyruvate or react with a nucleophile in the enzyme's active site, leading to irreversible inactivation. rsc.orgnih.gov

The concept of a catalytic cycle, where the enzyme is regenerated after converting substrate to product, is often disrupted by this compound. nih.gov In cases of suicide inhibition, such as with serine palmitoyltransferase and alanine racemase, the catalytic cycle is terminated. tandfonline.comnih.gov The enzyme processes this compound to a reactive intermediate which then covalently modifies the enzyme or its cofactor, resulting in an inactive complex. nih.govnih.gov These terminally inactivated states, such as the PLP-adducts, represent endpoints of the reaction pathway rather than transient steps in a regenerative cycle. nih.gov

Formation of 2-Aminoacrylate Intermediate

The enzymatic conversion of this compound frequently proceeds through the formation of a highly electrophilic 2-aminoacrylate intermediate. nih.gov This process is characteristic of reactions catalyzed by several PLP-dependent enzymes. nih.govasm.org In the active site, these enzymes facilitate a β-elimination reaction. The process begins with the formation of an external aldimine between the amino group of this compound and the PLP cofactor. An active-site base then abstracts the α-proton, leading to the formation of a carbanionic intermediate. nih.gov Subsequent elimination of the chloride ion from the β-carbon results in the generation of the 2-aminoacrylate intermediate. nih.govasm.orgasm.org This reactive species can then follow several pathways: it can be hydrolyzed to pyruvate and ammonia, or it can covalently modify the enzyme, leading to its inactivation. asm.orgnih.gov

A variety of PLP-dependent enzymes are known to generate 2-aminoacrylate from this compound. asm.org This reactivity makes this compound a useful tool for studying these enzymes, but also highlights the potential for endogenous 2-aminoacrylate to damage cellular components. nih.govnih.gov The generation of 2-aminoacrylate in the active site is a key step that can lead to covalent modification of the PLP cofactor, rendering the enzyme inactive. asm.orgasm.org

Enzyme FamilyExample EnzymeRole of this compoundIntermediate Formed
PLP-dependentAlanine RacemaseSubstrate/Inactivator2-Aminoacrylate nih.gov
PLP-dependentAspartate AminotransferaseSubstrate/Inhibitor2-Aminoacrylate asm.org
PLP-dependentSerine/Threonine DehydratasesSuicide Substrate2-Aminoacrylate asm.org

"Schnackerz Product" Formation

A unique reaction occurs when the inhibitor complex formed between this compound and certain PLP-dependent enzymes is treated with a base (e.g., to pH 11). This treatment leads to the formation of a specific, stable adduct known as the "Schnackerz product". The proposed mechanism for its formation involves the initial enzyme-inhibitor complex undergoing a fission and recombination process. This rearranged complex then reacts under basic conditions to yield the final "Schnackerz compound". Studies using isotopically labeled substrates have shown that this process involves the exchange of the β-hydrogens of the inhibitor, indicating a complex series of chemical steps within the enzyme's active site.

Stereochemical Aspects of Enzymatic Transformations

The chirality of this compound plays a crucial role in its interaction with enzymes. Enzymes exhibit a high degree of stereospecificity, meaning they typically act on only one of the two enantiomers (D or L) of a substrate. This specificity dictates the outcome of the enzymatic reaction, including which isomer acts as a substrate or inhibitor and the stereochemistry of the resulting product.

Stereospecificity of Reactions

Enzymes can differentiate between D- and L-3-chloroalanine with high precision. For example, L-aspartate aminotransferase, a member of the α-family of PLP-dependent enzymes, specifically catalyzes the β-substitution of L-β-chloroalanine. nih.gov Conversely, D-amino acid aminotransferase acts on D-β-chloroalanine. nih.gov Similarly, glutamate racemase from M. tuberculosis is inactivated differently by the two enantiomers; the S-isomer reacts with Cys-185, while the R-isomer targets Cys-74 in the active site. rsc.org This stereospecificity is fundamental to the enzyme's function and mechanism, ensuring that the correct substrate is positioned appropriately in the active site for catalysis or, in this case, inactivation.

EnzymeEnantiomer SpecificityObserved Reaction
L-Aspartate AminotransferaseL-β-chloroalanineβ-substitution nih.gov
D-Amino Acid AminotransferaseD-β-chloroalanineβ-substitution nih.gov
Glutamate Racemase (M. tuberculosis)S-3-chloroalanineInactivation via Cys-185 rsc.org
Glutamate Racemase (M. tuberculosis)R-3-chloroalanineInactivation via Cys-74 rsc.org

Retention and Inversion of Stereochemistry

The stereochemical outcome of enzymatic reactions involving this compound can result in either retention or inversion of the configuration at the reacting carbon center. This outcome is often dependent on the enzyme family. For instance, the β-substitution reaction of L-β-chloroalanine with β-mercaptoethanol, catalyzed by L-aspartate aminotransferase, proceeds with retention of stereochemistry. nih.gov This is a characteristic outcome for reactions catalyzed by enzymes belonging to the β-family of PLP-dependent enzymes, even though L-aspartate aminotransferase itself is an α-family enzyme, suggesting it can catalyze reactions typical of another family. nih.gov There are also indications that the corresponding reaction catalyzed by D-amino acid aminotransferase may also proceed with retention of stereochemistry. nih.gov This control over the stereochemical course of the reaction is a hallmark of enzymatic catalysis and is dictated by the specific three-dimensional arrangement of the substrate and catalytic residues in the enzyme's active site.

Biological Activities and Molecular Interactions of 3 Chloroalanine

Mechanism-Based Enzyme Inhibition ("Suicide Inhibition")

3-Chloroalanine functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," for certain enzymes. d-nb.infowikipedia.org This type of inhibition occurs when an enzyme binds to a substrate analog and, through its own catalytic mechanism, converts the analog into a highly reactive species. d-nb.infowikipedia.org This reactive molecule then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. d-nb.infowikipedia.org

Irreversible Inactivation of Target Enzymes

The inhibition of target enzymes by this compound is typically irreversible. d-nb.infonih.gov For instance, its interaction with serine palmitoyltransferase results in rapid and irreversible inactivation. nih.gov This process is time- and concentration-dependent. nih.govosti.gov In one study, 5 mM of β-Cl-L-alanine led to the complete inactivation of serine palmitoyltransferase within 10 minutes. nih.gov Similarly, alanine (B10760859) racemase is irreversibly inhibited by this compound. csic.es The underlying mechanism involves the enzyme-catalyzed elimination of the β-substituent, which generates a reactive aminoacrylate intermediate that covalently modifies the enzyme. nih.govtandfonline.com

Active Site Specificity and Blocking by Substrates

The inhibitory action of this compound is specific to the active site of the target enzyme. This is demonstrated by the fact that the natural substrate of the enzyme can protect it from inactivation. For example, the inactivation of serine palmitoyltransferase by β-Cl-L-alanine is blocked by the presence of L-serine. nih.govosti.gov Furthermore, the inhibition is stereospecific, with β-Cl-L-alanine being an effective inhibitor of serine palmitoyltransferase, while β-Cl-D-alanine is not. nih.gov In the case of the broad specificity amino acid racemase from Pseudomonas striata, both the D and L isomers of β-chloroalanine act as mechanism-based inactivators. nih.gov

Biosynthetic Pathway Perturbations

This compound has been shown to disrupt key biosynthetic pathways, particularly those involving amino acids and lipids.

Inhibition of Long-Chain Base Biosynthesis

This compound is a potent inhibitor of long-chain base biosynthesis, a critical step in the formation of sphingolipids. osti.govingentaconnect.com It achieves this by targeting and irreversibly inhibiting serine palmitoyltransferase (SPT), the enzyme that catalyzes the initial and rate-limiting step in this pathway: the condensation of serine and palmitoyl-CoA. nih.govosti.govoup.com The inhibition of SPT by this compound directly leads to a decrease in the cellular synthesis of sphinganine (B43673) and sphingenine, which are the precursors for more complex sphingolipids. nih.govosti.gov Studies in Chinese hamster ovary (CHO) cells have shown that the concentration-dependent loss of SPT activity correlates directly with the inhibition of radiolabeled serine incorporation into long-chain bases. osti.gov

Impact on Amino Acid Metabolism

This compound significantly affects amino acid metabolism by inhibiting several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govosti.gov For example, it inhibits alanine transaminase (ALT), an enzyme that catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate (B1213749) and glutamate (B1630785). researchgate.net Inhibition of ALT in lung carcinoma cells with this compound disrupts alanine production and glucose uptake. researchgate.net It also acts as a mechanism-based inactivator of kynureninase from Pseudomonas marginalis, an enzyme involved in tryptophan metabolism. nih.gov The enzyme catalyzes the elimination of the chloro group from 3-chloro-L-alanine, forming a reactive aminoacrylate intermediate. nih.gov While most of these intermediates are converted to pyruvate and ammonia (B1221849), a fraction of them leads to the irreversible inactivation of the enzyme. nih.gov

This compound as a Biochemical Probe

Due to its specific mechanism of action, this compound serves as a valuable biochemical probe for studying enzyme mechanisms and metabolic pathways. osti.govthermofisher.com Its ability to act as a mechanism-based inhibitor allows researchers to identify and characterize the active sites of specific enzymes. osti.gov For instance, its use was instrumental in establishing the direct link between serine palmitoyltransferase activity and the rate of cellular long-chain base formation. nih.govosti.gov By inhibiting specific enzymes like alanine racemase or serine palmitoyltransferase, researchers can investigate the consequences of blocking particular metabolic steps, thereby elucidating the roles of these pathways in cellular processes. osti.govoup.com The enzymatic transformation of chemically synthesized this compound is also a focus of research for producing other useful amino acids. researchgate.netnih.gov

Elucidating Enzyme Mechanisms

This compound has been instrumental in clarifying the catalytic mechanisms of several enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP). wikipedia.orgrsc.org It functions as a mechanism-based inactivator, or "suicide substrate," for a range of these enzymes. nih.govnih.gov The process typically begins with the formation of a Schiff base between the amino group of this compound and the PLP cofactor in the enzyme's active site. oup.combeilstein-institut.de This is followed by the enzyme-catalyzed β-elimination of the chlorine atom, which generates a highly reactive aminoacrylate intermediate. rsc.orgoup.comresearchgate.net

This aminoacrylate species is the key to inactivation. It can covalently modify the enzyme by reacting with a nucleophilic residue in the active site, often the same lysine (B10760008) residue that normally binds the PLP cofactor, leading to irreversible inhibition. nih.govresearchgate.net This "suicide" inactivation mechanism has been demonstrated for enzymes such as:

Alanine racemase : Both D- and L-isomers of this compound can inactivate this bacterial enzyme, which is crucial for cell wall synthesis. rsc.orgpnas.orgacs.org

Aminotransferases : Enzymes like alanine aminotransferase and aspartate aminotransferase are inhibited by this compound. acs.org In the case of L-aspartate aminotransferase, incubation with 3-chloro-L-alanine in the presence of a thiol leads to a β-substitution reaction, a process typical of a different family of enzymes.

Serine palmitoyltransferase (SPT) : The L-isomer of this compound causes rapid and irreversible inactivation of SPT, the first enzyme in sphingolipid biosynthesis. nih.govosti.gov

By studying the kinetics of inactivation, the stoichiometry of binding, and the structure of the modified enzyme-cofactor complex, researchers can deduce critical information about the enzyme's active site architecture and catalytic cycle. nih.govresearchgate.netacs.org For instance, the use of radiolabeled this compound analogues has helped confirm that the inactivator binds to the same active site lysine that binds PLP. nih.gov

Investigating Metabolic Pathways

The ability of this compound to selectively inhibit key enzymes makes it a powerful probe for dissecting metabolic pathways. By blocking a specific enzymatic step, researchers can observe the resulting metabolic shifts and infer the importance and connectivity of that pathway.

A primary example is its use in cancer metabolism research. Inhibition of alanine transaminase (ALT) by this compound has been shown to disrupt glycolysis and energy metabolism in Lewis lung carcinoma cells. researchgate.netresearchgate.netmdpi.com By reducing the production of alanine from pyruvate, this compound treatment can lead to decreased glucose uptake and a compensatory switch towards mitochondrial metabolism, ultimately impairing malignant cell growth. researchgate.netresearchgate.net

Furthermore, stable isotope-labeled versions of amino acids are used as tracers to map metabolic fluxes in vivo. maastrichtuniversity.nl While not explicitly detailed for this compound in the provided context, its role as an inhibitor of alanine cycling between tumors and the liver in zebrafish models of melanoma highlights its utility in studying systemic metabolic crosstalk. nih.gov By inhibiting alanine transaminase, this compound helps to clarify the role of this amino acid in supporting hepatic gluconeogenesis in the context of cancer. nih.govbiorxiv.org This type of investigation provides insights into how different organs and tissues coordinate their metabolism and how these processes are altered in disease states.

Use in Protein Engineering

The incorporation of halogenated amino acids can stabilize specific protein conformations, such as β-hairpins, through the formation of halogen bonds. researchgate.net A halogen bond is a noncovalent interaction between a halogen atom and a nucleophilic atom, like oxygen. Studies have shown that an intramolecular chlorine-oxygen halogen bond, formed between a this compound residue and a methylated serine residue in a cyclic peptide, can help stabilize a β-hairpin fold. researchgate.net This demonstrates the potential of using this compound to engineer peptides and proteins with more defined and stable three-dimensional structures, which is crucial for their function and therapeutic application. The synthesis of peptides containing this compound is a critical step in exploring its potential as a tool for creating these stabilized structures. ucl.ac.uk

Cellular and Physiological Responses to this compound Exposure

Exposure of cells to this compound elicits a range of responses, from impacts on viability and macromolecular synthesis to specific transport mechanisms that govern its entry into the cell. These responses are highly dependent on the cell type and experimental conditions.

Effects on Cell Viability

The effect of this compound on cell viability is context-dependent. In some studies, it has shown minimal cytotoxicity. For example, in Chinese hamster ovary (CHO) cells, treatment with this compound did not cause any loss in cell viability even while it effectively inhibited serine palmitoyltransferase. nih.govosti.gov

However, in other contexts, particularly in cancer research, this compound demonstrates significant effects on cell proliferation and survival. Inhibition of alanine transaminase by this compound can impair the growth of malignant cells. researchgate.net In human melanoma cells, this compound was found to inhibit cell viability and induce apoptosis (programmed cell death). researchgate.net Similarly, inhibiting the de novo sphingolipid biosynthesis pathway with β-chloroalanine was shown to inhibit cell growth and increase cell death in pig kidney LLC-PK1 cells. nih.gov

Cell LineEffectAssociated FindingReference
Chinese Hamster Ovary (CHO)No loss in viabilityInhibition of serine palmitoyltransferase nih.gov, osti.gov
Lewis Lung Carcinoma (LLC1)Inhibition of cell growthInhibition of alanine aminotransferase researchgate.net
Human Melanoma (C8161)Decreased viability, increased apoptosisInhibition of ASCT2-mediated glutamine uptake researchgate.net
Pig Kidney (LLC-PK1)Inhibited cell growth, increased cell deathInhibition of serine palmitoyltransferase nih.gov

Influence on Macromolecule Synthesis (DNA, Protein, Lipid)

The impact of this compound on the synthesis of essential macromolecules appears to be highly specific. A detailed study in Chinese hamster ovary (CHO) cells revealed that exposure to β-Cl-L-alanine had little to no effect on several key biosynthetic pathways. nih.govosti.gov Specifically, the incorporation of [3H]thymidine into DNA was not affected, indicating that DNA synthesis proceeds normally. nih.gov Likewise, total lipid biosynthesis, as measured by the incorporation of [14C]acetic acid, was not decreased. nih.gov

Protein synthesis, however, showed a slight sensitivity, with the incorporation of [3H]leucine being decreased by only 14%. nih.govosti.gov In contrast, the same study showed that this compound completely inhibited the de novo biosynthesis of sphingolipids by targeting serine palmitoyltransferase. nih.govosti.gov This highlights the compound's specificity, as it can potently block one pathway (sphingolipid synthesis) with minimal disturbance to others like DNA, general lipid, and protein synthesis.

MacromoleculeProcess InvestigatedEffect of this compoundCell LineReference
DNA[3H]thymidine incorporationNot affectedCHO nih.gov
Protein[3H]leucine incorporationSlightly decreased (14%)CHO nih.gov, osti.gov
Lipid (Total)[14C]acetic acid incorporationNot decreasedCHO nih.gov
Lipid (Sphingolipid)[14C]serine incorporation into long-chain basesCompletely inhibitedCHO nih.gov, osti.gov

Transport Mechanisms of this compound into Cells

The entry of this compound into cells is a mediated process, relying on amino acid transport systems. Research using Ehrlich ascites tumor cells showed that this compound has a somewhat lower affinity for transport compared to the natural amino acid alanine. umich.educapes.gov.br These studies also indicated that the same transport system is likely involved in the entry of both molecules. umich.edu The transport of the dipeptide β-Cl-LAla-β-Cl-LAla into bacterial cells is designed to utilize bacterial peptide transport systems for intracellular delivery. nih.gov

More specifically, this compound has been identified as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5. researchgate.net This transporter is responsible for importing neutral amino acids, such as glutamine, into cells. researchgate.net In human melanoma cells, this compound was shown to inhibit ASCT2-mediated glutamine uptake, which contributed to its cytotoxic effects. researchgate.net This suggests that this compound can enter cells via amino acid transporters like ASCT2, where it can then exert its inhibitory effects on intracellular enzymes.

Structure Activity Relationships Sar of 3 Chloroalanine Analogues

Modifications of the Chloro Group and their Impact on Activity

The chlorine atom at the β-position of 3-chloroalanine is a key functional group that dictates its reactivity. iris-biotech.de This halogen's electron-withdrawing nature makes the α-proton more acidic and the β-carbon susceptible to both nucleophilic substitution and elimination reactions.

The chloride group in this compound can be displaced by various nucleophiles, a property that has been exploited for the synthesis of other amino acids. wikipedia.org For instance, reaction with thiourea (B124793) derivatives can yield cysteine analogues, while treatment with ammonia (B1221849) can lead to the formation of β-alanine derivatives. The N-benzoyl-3-chloroalanine ethyl ester, a derivative of this compound, can also undergo nucleophilic substitution where the chlorine atom is replaced by nucleophiles like amines or thiols. smolecule.com These reactions highlight the versatility of the chloro group as a leaving group, enabling the creation of a diverse range of amino acid analogues with potentially different biological activities.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Derivatives

Reactant Nucleophile Product
This compound Thiourea derivative Cysteine analogue
This compound Ammonia β-Alanine derivative

This compound readily undergoes β-elimination reactions to form pyruvate (B1213749), ammonia, and chloride. researchgate.netacs.org This reaction can be catalyzed by enzymes such as 3-chloro-D-alanine chloride-lyase and L-aspartate β-decarboxylase. acs.orgnih.gov The elimination process is initiated by the abstraction of the α-proton, facilitated by the electron-withdrawing chloro group, leading to the formation of an aminoacrylate intermediate which then hydrolyzes to pyruvate and ammonia. researchgate.netrsc.org This reactivity is a cornerstone of its mechanism of action as an enzyme inhibitor. For example, when an L-chloroalanine-containing pentapeptide is incubated with a peptide epimerase, it is converted to a dehydroalanine-containing peptide through the elimination of HCl. ubc.caubc.ca

Comparing this compound with other halogenated alanines, such as 3-fluoroalanine, reveals significant differences in their biological activity and reactivity. While both are known inhibitors of enzymes like alanine (B10760859) racemase, 3-fluoroalanine is often a more potent inactivator. rsc.orgcsic.es However, 3-chlorovinylglycine has been shown to be more reactive than 3-fluorovinylglycine as an inhibitor of alanine racemase. nih.gov Theoretical studies on 3-fluoroalanine suggest that the fluorine atom's high electronegativity and ability to form hydrogen bonds can stabilize certain conformers of the molecule, which may influence its interaction with enzymes. researchgate.net In contrast, the larger size and better leaving group ability of the chlorine atom in this compound can facilitate different reaction pathways. Both D- and L-isomers of this compound and 3-fluoroalanine act as suicide substrates for alanine racemase, leading to inactivation of the enzyme. tandfonline.com

Table 2: Comparison of this compound and 3-Fluoroalanine

Property This compound 3-Fluoroalanine
Reactivity as Enzyme Inhibitor Effective inhibitor of alanine racemase rsc.orgnih.gov Potent inactivator of alanine racemase rsc.orgcsic.es
Reaction Mechanism Undergoes β-elimination researchgate.netacs.org Undergoes β-elimination rsc.org
Atomic Size (van der Waals radius) 1.75 Å 1.47 Å

| Electronegativity (Pauling scale) | 3.16 | 3.98 |

Elimination Reactions

Stereochemical Influence on Biological and Enzymatic Activity

The stereochemistry of this compound is a critical determinant of its biological and enzymatic activity. The D- and L-isomers often exhibit distinct effects on different enzymes and organisms. For instance, both D- and L-isomers of β-chloroalanine inhibit the growth of various bacteria, including Diplococcus pneumoniae and Escherichia coli. nih.govpnas.org However, the inhibition by β-chloro-D-alanine is specifically counteracted by D-alanine, suggesting a targeted interaction with enzymes in the D-alanine metabolic pathway, such as alanine racemase. nih.govpnas.org

Enzyme specificity is a key factor. L-aspartate aminotransferase and D-amino acid aminotransferase, both pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze β-substitution reactions with the L- and D-enantiomers of β-chloroalanine, respectively. rsc.org The reaction catalyzed by L-aspartate aminotransferase proceeds with retention of stereochemistry. rsc.org Similarly, an enzyme from Pseudomonas putida specifically catalyzes the α,β-elimination of 3-chloro-D-alanine. nih.gov In contrast, an enzyme from Proteus mirabilis acts on the L-isomer to produce 2-keto-4-pentenoic acid, ammonia, and chloride. tandfonline.com

The stereospecific synthesis of labeled β-chloro-D-alanine has been achieved, providing valuable tools for mechanistic studies of enzymes that interact with this amino acid. rsc.org These studies underscore the importance of the chiral center in determining the substrate specificity and the ultimate biological outcome of this compound's interactions.

Peptide Conjugates and their Functional Implications

The incorporation of this compound into peptides creates conjugates with unique functional properties, often leveraging the reactivity of the chloro group.

Research has shown that when an L-chloroalanine-containing pentapeptide is incubated with a peptide epimerase from the venom of the funnel web spider, Agelenopsis aperta, it undergoes an elimination reaction. ubc.caubc.ca This reaction converts the chloroalanine residue into a dehydroalanine (B155165) residue, with the elimination of hydrogen chloride. ubc.caubc.ca The resulting dehydroalanine-containing peptide was found to be a potent inhibitor of the epimerase. ubc.caubc.ca This finding suggests that the incorporation of this compound into peptide toxins can serve as a strategy to probe enzyme mechanisms and to generate potent enzyme inhibitors. The reactivity of the chloroalanine residue within the peptide backbone allows it to act as a precursor to other functionalities, thereby modulating the biological activity of the peptide.

Modulation of Peptide Conformation through Halogen Bonding

The incorporation of halogen atoms, such as chlorine, into amino acid side chains offers a powerful tool for influencing peptide and protein conformation through halogen bonding. nih.govresearchgate.netnih.gov A halogen bond is a noncovalent interaction between an electron-poor region of a halogen atom and an electron donor. researchgate.net Its utility in directing molecular recognition events and stabilizing specific structural motifs has been explored as an alternative to the more conventional hydrogen bond. nih.govresearchgate.net

Research has utilized a specially designed peptide model system to quantitatively assess the impact of a single, strategically placed halogen bond on the stability of a cooperatively folding β-hairpin structure. nih.govresearchgate.netacs.org In this system, analogues of a model peptide were synthesized to compare the conformational effects of different side-chain interactions at specific positions (R₃ and R₈). nih.govacs.org

The key findings from this research are summarized below:

System Design : A peptide model was designed to measure the strength of a weak interaction by observing its effect on the peptide's folding propensity. acs.org Analogues were created with a halogen bond donor (like chlorine in a β-chloroalanine residue) at one position and a halogen bond acceptor (like the oxygen in an O-methyl-l-serine residue) at another. nih.govacs.org

Reference Compound : An analogue containing a methyl group (CH₃) in place of the halogen bond donor served as a non-interacting reference, as the methyl group is of a comparable size but cannot form the attractive interaction. nih.govacs.org

Conformational Stabilization : Through solution nuclear magnetic resonance (NMR) spectroscopy and computational analysis, studies demonstrated that an interstrand halogen bond involving a chlorine atom can stabilize a β-hairpin fold. nih.govresearchgate.netnih.gov The degree of stabilization was found to be comparable to that of an analogous hydrogen bond. nih.govresearchgate.net This was the first instance of a conformation-stabilizing halogen bond being incorporated into a peptide system and the first quantification of a chlorine-centered halogen bond's strength in a biologically relevant context in solution. nih.govresearchgate.netnih.gov

The table below illustrates the effect of different side-chain functionalities on the β-hairpin population, as determined by NMR analysis.

Peptide AnalogueR₃ Side ChainR₈ Side ChainKey Interactionβ-Hairpin Population (%)
1a-OH-OHHydrogen Bond88
1b (Reference)-CH₃-OHNone50
2a-OH-OCH₃Hydrogen Bond~58 (Calculated from 30% decrease vs 1a)
2b (Reference)-CH₃-OCH₃NoneNot specified
5-Cl-OCH₃Halogen BondComparable to 2a

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for designing biologically active peptides by establishing a mathematical correlation between the chemical structure and biological activity. scribd.comsciopen.com These models rely on numerical descriptors that quantify the physicochemical properties of the constituent amino acids. uestc.edu.cn

Descriptor Scales and Predictive Models

In peptide QSAR, the properties of amino acids are often described using a set of dimensionless values known as descriptor scales. google.com These scales are derived from statistical analysis of numerous physicochemical properties. nih.gov

Several descriptor scales are commonly used:

Z-scales : These are one of the most established sets of descriptors. google.com Originally comprising three principal components (Z₁, Z₂, Z₃), the set was later expanded to five (Z₁, Z₂, Z₃, Z₄, Z₅) to cover a broader range of properties for 87 natural and non-natural amino acids. scribd.comgoogle.com The Z-scales summarize variations related to hydrophobicity, steric properties (bulk), and electronic properties of the amino acid side chains. sciopen.com

VHSE (Principal Components Score Vectors of Hydrophobic, Steric, and Electronic properties) : This set of descriptors is derived from a Principal Components Analysis (PCA) of 50 physicochemical variables, which are grouped into 18 hydrophobic, 17 steric, and 15 electronic properties. nih.gov

Other Descriptors : Additional descriptors like Isotropic Surface Area (ISA), Electronic Charge Index (ECI), and SVHEHS have also been developed to parameterize the structural variability of peptides for QSAR studies. sciopen.comnih.gov

Once amino acids in a peptide are characterized by these descriptors, predictive models can be built. A common method is Partial Least Squares (PLS), which correlates the descriptor matrix (independent variables) with the biological activity (dependent variable), such as an IC₅₀ value. sciopen.com The resulting models are validated to ensure their predictive power. nih.gov For instance, QSAR models based on Z-scales and VHSE descriptors have been successfully applied to analyze and predict the activity of angiotensin-converting enzyme (ACE) inhibitory pentapeptides. sciopen.com

Analysis of Amino Acid Descriptors

Amino acid descriptors are quantitative values that describe the topological, physicochemical, and three-dimensional structural properties of amino acids. uestc.edu.cn The goal is to capture the essential information that governs a peptide's interaction with its biological target. nih.gov

The principal properties represented by these descriptors typically include:

Hydrophobicity/Hydrophilicity : Describes the tendency of the amino acid side chain to avoid or interact with water. This is a crucial factor in protein folding and ligand-receptor binding. nih.gov

Steric Properties : Relates to the size and shape (bulk) of the side chain. sciopen.comnih.gov

Electronic Properties : Accounts for the electronic effects of the side chain, such as polarity and charge distribution. sciopen.comnih.gov

By using PCA, a large number of correlated physicochemical variables can be reduced to a few orthogonal principal components, or scales, that represent the most significant information. uestc.edu.cnnih.gov These scales can then be used in a QSAR model to understand which properties are most important for a given biological activity. For example, analysis might reveal that the activity of a series of peptides is negatively correlated with hydrophobicity but positively correlated with steric bulk at a certain position. sciopen.com

The table below provides an example of Z-scale descriptor values for several common amino acids, illustrating how these properties are quantified.

Amino Acidz₁ (Hydrophobicity)z₂ (Steric/Bulk)z₃ (Electronic)z₄z₅
Alanine0.24-2.320.60-0.141.30
Arginine3.522.50-3.501.99-0.17
Aspartic acid3.980.931.93-2.460.75
Cysteine0.84-1.673.710.18-2.65
Leucine-4.28-1.30-1.49-0.720.84
Serine1.94-1.610.56-0.51-0.11

Analytical Methods in 3 Chloroalanine Research

Spectrophotometric Assays for Reaction Products

Spectrophotometry is a widely used technique in the analysis of 3-chloroalanine reaction pathways, particularly for quantifying the formation of key products such as pyruvic acid and ammonia (B1221849).

The β-elimination reaction of this compound often yields pyruvic acid. A common method for its quantification involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting 2,4-dinitrophenylhydrazone derivative can be measured spectrophotometrically.

In studies of the pyridoxal (B1214274) methochloride-catalyzed β-elimination of methyl 3-chloroalaninate, pyruvic acid was determined using the 2,4-dinitrophenylhydrazone method. The hydrazone product was assayed at a wavelength of 530 nm. oup.com This method is effective for tracking the progress of the elimination reaction and determining reaction rates. For instance, in enzymatic reactions involving threonine synthase, which can catalyze the β-elimination of DL-3-chloroalanine, the formation of pyruvate (B1213749) is a key indicator of the reaction's progress. nih.gov

Table 1: Spectrophotometric Determination of Pyruvic Acid

Analytical Method Reagent Wavelength (λmax) Application

Ammonia is another significant product of the β-elimination of this compound. Its concentration can be determined using spectrophotometric methods, such as the Berthelot reaction or the indophenol (B113434) color reaction. lew.rotandfonline.com The Berthelot method involves the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol dye. lew.roresearchgate.net The intensity of the color, which is proportional to the ammonia concentration, is measured spectrophotometrically. lew.ro

In research concerning the photo-promoted hypochlorite oxidation of α-amino acids, including alanine (B10760859) (a structural analog of this compound), the Nessler method was employed for ammonia estimation. oup.com This method, while effective, can be subject to interference from chloramines formed by the reaction of ammonia with hypochlorite. oup.com

Table 2: Spectrophotometric Methods for Ammonia Determination

Method Principle Wavelength (λmax) Notes
Berthelot Reaction Formation of indophenol blue from ammonia, phenol, and hypochlorite. lew.roresearchgate.net ~635 nm researchgate.net Salicylate can be used as a substitute for phenol. lew.ro
Indophenol Color Reaction Similar principle to the Berthelot reaction. tandfonline.com Not specified Used for determining ammonia in enzymatic reactions. tandfonline.com

Pyruvic Acid Determination

Chromatographic Techniques

Chromatography is indispensable for the separation, identification, and purification of this compound and related compounds from complex mixtures. Both low-pressure and high-performance liquid chromatography methods are utilized.

Ion-exchange chromatography using Dowex resins is a classical and effective method for separating amino acids and other charged molecules. Dowex-50, a strong acid cation exchange resin, has been used in the analysis of this compound and its reaction products. asm.org For instance, Dowex 50 x 8 in its protonated form (H+) has been employed to separate components in reaction mixtures containing this compound. asm.org This technique is valuable for purifying this compound or isolating it from other amino acids and reaction components for further analysis. asm.orgosti.gov

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for the analysis of this compound and its derivatives. sigmaaldrich.com Reverse-phase HPLC is a common mode used for separating amino acids. researchgate.netmedcraveonline.comliberty.edu To enhance detection, especially with UV detectors, pre-column derivatization with reagents like phenylisothiocyanate (PITC) is often performed. medcraveonline.com This process creates a derivative that can be readily detected. medcraveonline.com HPLC is also crucial for monitoring the progress of reactions, such as the conversion of L-chloroalanine-containing peptides by enzymes. ubc.ca Furthermore, HPLC systems can be used to determine the purity of synthesized compounds like cyclopropyl-3-chloroalanine. researchgate.net

Table 3: HPLC Applications in this compound Research

HPLC Mode Derivatization Agent Application
Reverse-Phase Phenylisothiocyanate (PITC) Amino acid analysis. medcraveonline.com
Reverse-Phase Not specified Monitoring enzymatic conversion of L-chloroalanine peptides. ubc.ca

Dowex Column Chromatography

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and studying reaction mechanisms. numberanalytics.com In the context of this compound research, NMR is instrumental in understanding the stereochemistry and dynamics of enzymatic reactions.

Mechanistic studies of enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase have utilized NMR to analyze the fate of substrates, including the D-isomers of β-substituted alanines like this compound. nih.gov For example, enzymatic incubations in deuterium (B1214612) oxide (D₂O) followed by NMR analysis of the products can reveal the stereochemical course of the reaction. nih.gov By observing the incorporation of deuterium into the product molecules, researchers can deduce the mechanism of bond cleavage and formation. nih.gov

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule, which is crucial for confirming reaction products and understanding complex reaction pathways. numberanalytics.com Solid-state NMR spectroscopy has also been employed to study the structure and dynamics of membrane-associated proteins and peptides, which can be relevant for enzymes that interact with this compound in a membrane environment. scirp.org

1H NMR for Monitoring Transformations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for real-time monitoring of chemical and biochemical transformations involving this compound. researchgate.netmagritek.com By tracking the changes in the chemical shifts and signal intensities of specific protons, researchers can follow the progress of reactions such as enzymatic deacetylation. researchgate.netrsc.org

In a study monitoring the ArgE-catalysed hydrolysis of N-acetyl-L-β-chloroalanine, the appearance of the acetate (B1210297) signal in the ¹H NMR spectrum serves as a direct indicator of the reaction's progress. researchgate.netrsc.org The integration of this peak over time allows for the calculation of conversion percentages and the determination of specific enzyme activity. rsc.org This non-invasive, direct monitoring provides detailed insights into the substrate specificity and kinetics of the enzymatic transformation. researchgate.net

The chemical shifts of protons in this compound are sensitive to their chemical environment. For instance, in a 10% 2HCl/2H2O solution, the ¹H NMR spectrum of (2S)-β-chloroalanine shows distinct signals that can be tracked during a reaction. rsc.org The following table presents typical ¹H NMR chemical shifts for this compound and related compounds, which are instrumental in monitoring its transformations.

Interactive Table 1: ¹H NMR Chemical Shifts for Monitoring Transformations

Compound/Fragment Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Solvent/Conditions Reference
(2S)-β-Chloroalanine H-3 10.2 d - 10% 2HCl/2H2O rsc.org
Acetate (from deacetylation) CH₃ 1.88 s - D₂O rsc.org
N-acetyl trans-2-amino-5-methylhex-3-enoic acid H 5.91 dd 12.4, 5.2 D₂O researchgate.net

Side Chain Resonance Assignments in Proteins

Assigning the side chain resonances of amino acids within a protein is crucial for determining its three-dimensional structure and understanding its function. For proteins containing this compound, NMR techniques are employed to identify the specific signals corresponding to its side chain protons. A common strategy involves the use of residue-correlated labeling, where proteins are expressed in a medium containing a mix of isotopically labeled (e.g., U-¹³C,¹⁵N) and NMR-silent (e.g., U-²H) amino acids. nih.gov The addition of this compound can act as a transaminase inhibitor, suppressing the de novo synthesis of other amino acids and ensuring the incorporation of the labeled ones. nih.gov

This labeling approach enhances intra-residue Nuclear Overhauser Effects (NOEs) while diminishing inter-residue NOEs. nih.gov Comparing the NOE spectra of a residue-correlated labeled sample with a uniformly labeled one allows for the direct identification of intra-residue NOE peaks, which is fundamental for side chain assignments. nih.gov Techniques like HCCH-TOCSY and HCCH-COSY are particularly useful for this purpose, as they provide correlations between all protons within a side chain. protein-nmr.org.ukacs.org

Chemical Shift Assignments (1H, 15N)

The assignment of ¹H and ¹⁵N chemical shifts is a foundational step in the NMR analysis of any molecule, including this compound and peptides or proteins incorporating it. These assignments are typically achieved through a series of multidimensional NMR experiments. For proteins, this often involves triple-resonance experiments on uniformly ¹³C and ¹⁵N labeled samples. nih.gov

Experiments such as HNCO, HN(CO)CA, and HNCA are used to establish sequential connections between amino acid residues by correlating the amide proton and nitrogen of one residue with the carbonyl carbon and alpha-carbon of the preceding residue. nih.govunivr.it The chemical shifts obtained are then compared to statistical values from databases like the Biological Magnetic Resonance Bank (BMRB) to aid in the assignment process. kpwulab.com

The following table provides representative chemical shift values for alanine, a closely related amino acid, which can serve as a reference point for the assignments of this compound, keeping in mind that the electronegative chlorine atom will induce downfield shifts in neighboring nuclei.

Interactive Table 2: Representative ¹H and ¹⁵N Chemical Shifts

Atom Alanine Chemical Shift (ppm) Reference
¹H (Amide) 8.24 kpwulab.com
¹⁵N (Amide) 123.4 kpwulab.com
¹Hα 4.35 kpwulab.com

NOE Spectroscopy for Structural Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is a cornerstone of structural biology, providing distance constraints between protons that are close in space (typically within 5-7 Å), regardless of whether they are connected by covalent bonds. univr.itwikipedia.org The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons, making it a sensitive probe of molecular geometry.

In the context of this compound-containing peptides and proteins, two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial. wikipedia.org These experiments generate cross-peaks between protons that are spatially proximate. By analyzing the pattern of NOE cross-peaks, researchers can deduce the secondary and tertiary structure of the molecule. acs.orgnih.gov For instance, the observation of strong NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (NH(i)-Hα(i-1)) is characteristic of β-sheet structures. univr.it

The analysis of NOE data, often in conjunction with computational methods like NAMFIS (Nuclear Magnetic Resonance Analysis of Molecular Flexibility in Solution), allows for the determination of solution conformations and the identification of specific structural features, such as halogen bonds involving the chlorine atom of this compound. acs.orgnih.gov

Mass Spectrometry for Identification and Biosynthetic Tracing

Mass spectrometry (MS) is an indispensable analytical technique for the identification of this compound and for tracing its metabolic fate in biological systems. liverpool.ac.uk Its high sensitivity and accuracy allow for the detection and quantification of this compound and its derivatives in complex mixtures. liverpool.ac.ukrsc.org

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. libretexts.orgfu-berlin.de In a typical MS/MS experiment, a precursor ion corresponding to protonated this compound ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID). libretexts.orgnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For N-acetyl-β-chloroalanine, CID MS/MS analysis reveals specific fragmentation pathways that help in its identification. researchgate.net The fragmentation patterns can be compared with those of related compounds to understand the influence of the chloro-substituent on the fragmentation process. researchgate.net

Interactive Table 3: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Precursor Type Collision Energy Key Fragment Ions (m/z) Instrument Type Reference

Stable Isotope Labeling for Tracing

Stable isotope labeling is a powerful method used in conjunction with mass spectrometry to trace the metabolic pathways of compounds like this compound. liverpool.ac.uk In this approach, molecules are synthesized with heavier isotopes (e.g., ¹³C, ¹⁵N) at specific atomic positions. sigmaaldrich.com When these labeled compounds are introduced into a biological system, their incorporation into various metabolites can be tracked by the corresponding mass shifts in the mass spectra. rsc.orgnih.gov

For example, to investigate the origin of the this compound building block in the biosynthesis of a natural product, a culture can be supplemented with ¹⁵N-labeled alanine. rsc.org Subsequent LC-MS analysis of the isolated product would show an increased mass corresponding to the incorporation of the ¹⁵N atom, confirming that alanine is the precursor. rsc.org Further MS/MS analysis of the labeled product can pinpoint the exact location of the isotope, providing detailed insights into the biosynthetic mechanism. rsc.org This technique has been used to demonstrate that this compound can be derived from alanine in certain biosynthetic pathways. rsc.org

Enzyme Activity Assays and Kinetic Analysis

Enzyme activity assays are fundamental laboratory procedures used to measure the rate of enzyme reactions. whiterose.ac.uk These assays typically monitor the change in concentration of either substrates or products over time. whiterose.ac.uk For enzymes that interact with this compound, these assays are crucial for understanding catalytic mechanisms, substrate specificity, and inhibition profiles.

The interaction of an enzyme with this compound can lead to the formation of various products, the measurement of which is central to characterizing the enzyme's activity. Assays are designed to quantify these products with high sensitivity and specificity. Common methods include spectrophotometry and chromatography. inflibnet.ac.in

One significant reaction catalyzed by certain enzymes is the β-elimination of HCl from this compound to produce pyruvate, ammonia, and chloride. wikipedia.org The formation of pyruvate can be continuously monitored using a coupled enzyme assay. In this setup, the pyruvate produced is immediately used by lactate (B86563) dehydrogenase (LDH), which catalyzes its reduction to lactate. This reaction simultaneously oxidizes NADH to NAD+, and the corresponding decrease in absorbance at 340 nm is measured spectrophotometrically. tandfonline.com The amount of pyruvate formed is directly proportional to the change in NADH concentration, which can be calculated using its molar extinction coefficient of 6,220 M⁻¹cm⁻¹. tandfonline.com

Another important enzymatic reaction is the synthesis of cysteine from this compound and a sulfur donor like sodium hydrosulfide (B80085). tandfonline.comoup.com The L-cysteine produced can be quantified using the acidic ninhydrin (B49086) method developed by Gaitonde. This colorimetric assay involves terminating the enzymatic reaction with an acidic ninhydrin reagent, which reacts specifically with cysteine to produce a colored product that can be measured by its absorbance. oup.com

High-performance liquid chromatography (HPLC) is another powerful technique for separating and quantifying reaction products. For instance, HPLC can be used to detect the formation of a pyruvate-PLP adduct, which can result from the attack of the reactive intermediate 2-aminoacrylate on the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site. nih.gov

Table 1: Assays for Product Formation in Enzymatic Reactions with this compound

Enzyme/Reaction Substrate(s) Product Measured Analytical Method Reference
3-Chloro-D-alanine chloride-lyase 3-Chloro-D-alanine Pyruvate Coupled assay with Lactate Dehydrogenase (LDH), spectrophotometric detection of NADH consumption at 340 nm. tandfonline.com
Cysteine Synthase 3-Chloro-L-alanine, Sodium Sulphide L-Cysteine Colorimetric assay using acidic ninhydrin reagent. oup.com
PLP-dependent enzymes This compound Pyruvate-PLP adduct High-Performance Liquid Chromatography (HPLC). nih.gov
3-Chloro-D-alanine dehydrochlorinase 3-Chloro-D-alanine, H₂O Pyruvate Not specified, but reaction identified. wikipedia.org

This compound and its derivatives are known mechanism-based inactivators, or "suicide inhibitors," for a number of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govacs.org These inhibitors are processed by the enzyme's normal catalytic mechanism, generating a reactive intermediate that then irreversibly inactivates the enzyme. nih.gov The study of inactivation kinetics provides insight into the efficiency and mechanism of this process.

The inactivation process typically follows pseudo-first-order kinetics at a fixed inhibitor concentration. The observed rate of inactivation (k_obs) can be determined by incubating the enzyme with various concentrations of the inactivator and measuring the residual enzyme activity at different time points. tandfonline.com The data are often fit to a single exponential decay equation:

vᵢ / v₀ = B * e(-k_obs * t) + A

where vᵢ is the initial rate in the presence of the inhibitor, v₀ is the rate in the absence of the inhibitor, B is the amplitude, A is an offset, and t is time. tandfonline.com

By plotting the calculated k_obs values against the inhibitor concentration, one can determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). acs.org

A key parameter in mechanism-based inactivation is the partition ratio, which describes the number of productive turnovers (product release) that occur for every inactivation event. csic.es For example, with alanine racemase from Escherichia coli B, the inhibitor 3-chlorovinylglycine resulted in one lethal inactivation event for every 2.2 nonlethal turnovers. csic.es

Kinetic studies have revealed complex inactivation mechanisms. For instance, the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by L-3-chloroalanine hydroxamate was found to follow second-order kinetics, where the rate of inactivation increases over time. This indicated that the actual inactivator, L-cycloserine, was being generated from the initial compound during the reaction. nih.gov

Table 2: Kinetic Parameters for Enzyme Inactivation by β-Substituted Alanines

Enzyme Inactivator k_inact (s⁻¹) K_I (mM) Reference
Alanine Racemase (P. striata) D-Chloroalanine 0.057 1.8 acs.org
Alanine Racemase (P. striata) L-Chloroalanine 0.053 4.9 acs.org
Alanine Racemase (P. striata) D-Fluoroalanine 0.026 2.6 acs.org
Alanine Racemase (P. striata) L-Fluoroalanine 0.027 10 acs.org

Measurement of Product Formation

Protein Purification and Characterization for Enzymatic Studies

To study the interaction between an enzyme and this compound in vitro, the enzyme must first be purified to homogeneity. A typical protein purification workflow involves cell lysis, followed by a series of chromatographic steps designed to separate the protein of interest from other cellular components based on its unique physicochemical properties. du.ac.inpromega.com

Commonly used chromatographic techniques for enzyme purification include:

Ion Exchange Chromatography (IEC): This method separates proteins based on their net charge. A protein sample is loaded onto a column containing a charged resin. Proteins with an opposite charge bind to the resin, while others flow through. Bound proteins are then eluted by increasing the salt concentration or changing the pH of the buffer. wur.nl

Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates proteins based on their size (hydrodynamic radius). The column matrix contains porous beads; smaller proteins enter the pores and are delayed, while larger proteins pass around the beads and elute earlier. wur.nl This method is also useful for determining the native molecular weight of a protein. acs.org

Affinity Chromatography: This highly specific method relies on the unique binding affinity between a protein and a ligand covalently attached to the column matrix. du.ac.in For recombinant proteins, a common strategy is to add a polyhistidine-tag, which allows the protein to bind tightly to a resin containing immobilized metal ions like nickel (Immobilized Metal Affinity Chromatography, IMAC). promega.com

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. In a high-salt buffer, hydrophobic patches on proteins are exposed and bind to a hydrophobic matrix. Proteins are eluted by decreasing the salt concentration. du.ac.in

A purification protocol may involve several of these steps to achieve the desired purity. For example, the purification of alanine racemase from E. coli involved steps such as ammonium (B1175870) sulfate (B86663) precipitation, DEAE-Sephadex (ion exchange) chromatography, and hydroxyapatite (B223615) chromatography. csic.es

After purification, the enzyme is characterized to confirm its identity and integrity. Common characterization techniques include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the purity and determine the subunit molecular weight of the protein. acs.org

N-terminal Amino Acid Sequencing: Provides definitive identification of the purified protein. oup.com

Spectrophotometry: Used to determine the protein concentration, often by measuring absorbance at 280 nm. tandfonline.com

Table 3: Example Purification Protocol Summary for Alanine Racemase from E. coli B

Purification Step Principle Purpose Reference
Cell Lysis & Ultracentrifugation Mechanical disruption & separation Release of cellular contents and removal of debris csic.es
Streptomycin Sulfate Precipitation Nucleic acid removal To precipitate nucleic acids that can interfere with subsequent steps csic.es
Ammonium Sulfate Fractionation Differential solubility To concentrate the target protein and remove some impurities csic.es
DEAE-Sephadex A-50 Chromatography Anion Exchange Separation based on negative charge csic.es
Hydroxyapatite Chromatography Mixed-mode interaction Further separation based on charge and phosphate (B84403) affinity csic.es
Sephadex G-150 Chromatography Size Exclusion Final polishing step and buffer exchange csic.es

Applications of 3 Chloroalanine in Advanced Biochemical and Biomedical Research

Development of Enzyme Inhibitors and Probes

The reactivity of the chlorine atom in 3-chloroalanine makes it an effective component in the design of enzyme inhibitors and molecular probes to study enzyme function and identify potential drug targets.

This compound and its derivatives have been instrumental in the development of mechanism-based inhibitors, which are unreactive compounds that are converted into highly reactive species by the target enzyme's own catalytic mechanism, leading to irreversible inactivation. nih.gov This approach offers high specificity for the target enzyme.

A notable example is the inhibition of alanine (B10760859) racemase, a crucial enzyme in bacterial cell wall synthesis, making it an attractive antibacterial target. tandfonline.comrsc.org this compound acts as a substrate for alanine racemase, undergoing a β-elimination reaction to form a highly reactive 2-aminoacrylate intermediate. rsc.org This intermediate can then covalently modify the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor or a nearby active site nucleophile, leading to irreversible inactivation. rsc.org The efficiency of this process is highlighted by a partition ratio of between 790 and 920 to 1 (catalytic conversion versus inactivation), indicating that for every inactivation event, there are numerous turnovers where the substrate is converted to pyruvate (B1213749). rsc.org

Similarly, derivatives like 3-halovinylglycines, which are structurally related to this compound, have been shown to be potent mechanism-based inactivators of alanine racemase. csic.es These compounds also proceed through an enzyme-activated mechanism, forming reactive intermediates that covalently modify the enzyme. csic.es

The table below summarizes key findings related to this compound and its derivatives as mechanism-based inhibitors.

Enzyme TargetInhibitorProposed Mechanism of ActionReference
Alanine RacemaseThis compoundFormation of a reactive 2-aminoacrylate intermediate that covalently modifies the enzyme. rsc.org rsc.org
Alanine Racemase3-HalovinylglycinesEnzyme-activated formation of a reactive allene (B1206475) intermediate that irreversibly binds to the enzyme. csic.es csic.es
GABA AminotransferaseL-3-Chloroalanine hydroxamatePotential for inactivation through multiple pathways following Schiff base formation with PLP. nih.gov nih.gov

This table showcases examples of enzymes inhibited by this compound and related compounds through mechanism-based inactivation.

The ability of this compound to act as a reactive probe has been harnessed to identify and investigate potential drug targets. By incorporating this compound into molecules designed to mimic natural substrates or drugs, researchers can create tools for affinity-based protein profiling and target identification. nih.gov

One strategy involves attaching both an affinity bait (like a this compound residue) and a chemical reporter to a drug-like scaffold. nih.gov The affinity bait is designed to irreversibly bind to the potential target protein, while the reporter allows for the detection and isolation of the resulting covalent complex. nih.gov This approach has been used to identify the molecular targets of various compounds.

Furthermore, 3-chloro-D-alanine has been identified as an inhibitor of serine C-palmitoyltransferase, an enzyme involved in sphingolipid biosynthesis. nih.gov This inhibition highlights the potential of this compound derivatives to target enzymes beyond those involved in amino acid metabolism.

The following table provides examples of how this compound has been utilized in the investigation of drug targets.

Research AreaApplication of this compoundOutcomeReference
Target IdentificationIncorporated into a molecular probe with an affinity bait and chemical reporter.Covalent labeling and subsequent identification of target proteins. nih.gov nih.gov
Enzyme InhibitionUsed as 3-chloro-D-alanine to inhibit serine C-palmitoyltransferase.Identification of a potential target for modulating sphingolipid metabolism. nih.gov nih.gov

This table illustrates the application of this compound in the broader context of drug target investigation.

Design of Mechanism-Based Inhibitors

Biosynthesis of Natural Products and Metabolites

This compound plays a significant role in the biosynthesis of certain natural products, particularly those produced by bacteria. Its incorporation into metabolic pathways can lead to the formation of complex and often bioactive molecules.

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide array of peptide-based natural products, many of which have important therapeutic properties. biorxiv.org These enzymes are not restricted to the 20 proteinogenic amino acids and can incorporate a variety of unusual building blocks. biorxiv.org

While this compound itself can be a substrate for some NRPS modules, its role is often more complex. In the biosynthesis of ashimides, novel cyclopeptides with cytotoxic activity, research suggests a fascinating interplay of enzymes. rsc.org While feeding experiments with this compound did not restore the production of ashimides in a mutant strain, it is proposed that an enzyme, AsmO, may introduce a chlorine group onto an alanine-derived intermediate that has been desaturated to a 2-aminoacrylic acid. rsc.org This indicates an on-template halogenation during the nonribosomal peptide assembly.

The modular nature of NRPSs allows for a "code" to be deciphered that predicts substrate specificity based on the amino acid sequence of the adenylation (A) domain, which is responsible for selecting and activating the amino acid monomer. nih.gov This understanding opens the door to rationally engineering NRPSs to produce novel peptides.

The table below outlines the involvement of alanine derivatives in an exemplary nonribosomal peptide biosynthesis pathway.

Biosynthetic PathwayOrganismRole of Alanine/DerivativesResulting ProductReference
Ashimide BiosynthesisStreptomyces sp. NA03103L-alanine is the preferred substrate for the final NRPS module, AsmN. A proposed subsequent on-template halogenation by AsmO introduces chlorine. rsc.orgAshimides A and B (cyclopeptides) rsc.org

This table exemplifies the role of alanine derivatives in the biosynthesis of a nonribosomal peptide.

Halogenated secondary metabolites are a diverse group of natural products with a wide range of biological activities. The incorporation of halogen atoms, such as chlorine, can significantly influence the pharmacological properties of a molecule.

The biosynthesis of these compounds often involves halogenating enzymes that act on various precursors. While direct incorporation of this compound can occur, it is also common for halogenation to be a later step in the biosynthetic pathway, as suggested in the formation of ashimides. rsc.org Short-chain carboxylic acids and their derivatives, which can be derived from amino acids like alanine, serve as important starter units for the biosynthesis of many secondary metabolites. nih.gov The enzymatic machinery of organisms like myxobacteria can produce a variety of complex structures, and the introduction of a halogen can be a key step in generating bioactive compounds. nih.gov The synthesis of halogenated indolic systems, for instance, is a key feature in a number of marine natural products. mdpi.com

Role in Nonribosomal Peptide Biosynthesis

Chemoenzymatic Synthesis of Chirally Pure Amino Acids

The demand for enantiomerically pure amino acids is high, particularly in the pharmaceutical industry, as the chirality of a molecule is often critical to its biological activity. mdpi.com Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offers a powerful approach to producing these valuable compounds. nih.gov

This compound serves as a versatile precursor in these synthetic strategies. wikipedia.org The chlorine atom can be displaced by a variety of nucleophiles in reactions catalyzed by specific enzymes, leading to the synthesis of a wide range of L- or D-amino acids. For example, β-chloro-L-alanine can be converted into other useful amino acids through enzymatic transformations. nih.gov

One reported chemoenzymatic method involves the synthesis of β-L-chloroalanine from 3-chloropyruvic acid using an amino acid dehydrogenase. researchgate.net This highlights the integration of chemical and enzymatic steps to achieve the desired chiral product. The use of enzymes in this context provides high stereoselectivity, which is often difficult and costly to achieve through purely chemical methods.

The table below provides an example of a chemoenzymatic approach utilizing a 3-chloro precursor.

Target MoleculePrecursorEnzymeKey TransformationReference
β-L-chloroalanine3-Chloropyruvic acidAmino acid dehydrogenaseReductive amination researchgate.net

This table illustrates a specific chemoenzymatic synthesis of a chiral amino acid from a chlorinated precursor.

Synthesis of D-Cysteine

A significant application of this compound lies in the enzymatic synthesis of D-cysteine. tandfonline.comoup.comjst.go.jp Research has demonstrated that the enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, can catalyze a β-replacement reaction. tandfonline.comoup.comjst.go.jp In this reaction, 3-chloro-D-alanine reacts with sodium hydrosulfide (B80085) to produce D-cysteine. tandfonline.comoup.comjst.go.jp

To optimize the synthesis of D-cysteine from a racemic mixture of this compound, a method involving phenylhydrazine-treated cells of Pseudomonas putida CR 1-1 has been developed. tandfonline.comoup.comjst.go.jp This treatment helps to suppress the unwanted conversion of 3-chloro-L-alanine to L-cysteine and its enzymatic degradation. tandfonline.comoup.com Under optimized conditions, this process can achieve a high conversion rate, with approximately 94% of the starting 3-chloro-D-alanine being converted into D-cysteine. tandfonline.comjst.go.jp This enzymatic approach presents a promising method for the production of D-cysteine and other related D-amino acids. nih.gov

ReactantEnzyme/Cell TreatmentProductConversion Yield
3-chloro-D-alanine3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1D-cysteine94%
Racemic this compoundPhenylhydrazine-treated Pseudomonas putida CR 1-1 cellsD-cysteine-

Understanding Amino Acid Transport Systems

This compound serves as a valuable probe for investigating the function of amino acid transport systems in cells. For instance, it has been used to study the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a protein responsible for transporting neutral amino acids across cell membranes. plos.org

Studies have shown that this compound can interact with ASCT2, leading to inwardly-directed anion currents. plos.org This indicates that this compound is recognized and transported by ASCT2. By observing the effects of this compound on cell viability and apoptosis, researchers can gain insights into the physiological roles of this transporter. For example, in certain cancer cell lines, treatment with this compound has been shown to inhibit cell viability and increase apoptosis, highlighting the importance of ASCT2-mediated transport for cancer cell survival. plos.org The use of such compounds is instrumental in characterizing the substrate specificity and function of various amino acid transporters. plos.org

Structural Biology Applications

The unique properties of this compound also lend themselves to applications in structural biology, particularly in the elucidation of protein and peptide conformations.

The incorporation of this compound into peptides can influence their three-dimensional structure. The chlorine atom can participate in non-covalent interactions, such as halogen bonds, which can stabilize specific conformations. researchgate.net For example, studies on cyclic peptides have shown that an intramolecular halogen bond between a this compound residue and another part of the peptide can help to stabilize a β-hairpin fold. researchgate.net This ability to induce and stabilize specific secondary structures makes this compound a useful tool for designing and studying peptides with defined conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. filab.frmdpi.com this compound can be incorporated into proteins and peptides to serve as a probe for NMR-based structural analysis. unl.edu The presence of the chlorine atom can cause chemical shift perturbations in the NMR spectra of nearby atomic nuclei. unl.edu By analyzing these changes, researchers can identify the binding site of a small molecule on a protein and gain information about the protein's structure and dynamics. unl.edu This approach, often coupled with mass spectrometry, provides a robust method for screening for and characterizing protein-ligand interactions. unl.edu

Future Directions and Emerging Research Avenues

Novel Enzymatic Systems for 3-Chloroalanine Transformation

The discovery and engineering of enzymes capable of transforming this compound are opening new avenues for biocatalysis and bioremediation. A notable example is the 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1, which catalyzes the conversion of 3-chloro-D-alanine into pyruvate (B1213749), ammonia (B1221849), and chloride. nih.gov This enzyme, which is inducibly formed in the presence of 3-chloro-D-alanine, plays a crucial role in the detoxification of this compound by the bacterium. nih.gov

Research has also focused on utilizing whole-cell systems for the synthesis of valuable amino acids. For instance, phenylhydrazine-treated cells of Pseudomonas putida CR 1-1 have been employed to synthesize D-cysteine from a racemic mixture of this compound. oup.comtandfonline.com This treatment effectively suppresses the undesired degradation of 3-chloro-L-alanine, allowing for the specific conversion of the D-enantiomer. oup.comtandfonline.com Under optimal conditions, an impressive 94% of the 3-chloro-D-alanine can be converted to D-cysteine. oup.comjst.go.jp

Furthermore, chemoenzymatic methods are being developed for the synthesis of this compound itself. One such approach involves the use of amino acid dehydrogenases to produce L-β-chloroalanine from 3-chloropyruvic acid. nih.gov Alanine (B10760859) dehydrogenase from Bacillus stearothermophilus has shown high activity for this conversion. researchgate.net The integration of these enzymatic systems with co-factor regeneration, such as using formate (B1220265) dehydrogenase for NADH recycling, enhances the efficiency of these processes. researchgate.netasm.org

Future work in this area will likely involve the discovery of new enzymes with unique specificities and the engineering of existing enzymes to enhance their catalytic efficiency and stability. These advancements will be critical for developing more sustainable and efficient methods for producing valuable chemicals and degrading halogenated organic compounds.

Advanced Synthetic Strategies for Complex Derivatives

This compound serves as a versatile building block in organic synthesis, enabling the creation of complex and biologically active molecules. smolecule.com Its utility stems from the reactivity of the chlorine atom, which can be displaced by various nucleophiles to introduce new functional groups. smolecule.com

One significant application is in the synthesis of peptide derivatives. For example, a peptide containing L-chloroalanine has been used to study the mechanism of a peptide epimerase from spider venom. acs.org The enzyme catalyzes the elimination of HCl from the chloroalanine residue, forming a dehydroalanine-containing peptide that acts as a potent inhibitor of the epimerase. acs.org This highlights the potential of this compound in designing enzyme inhibitors and probing enzymatic mechanisms.

Advanced strategies are also being developed for the synthesis of non-natural amino acids and heterocyclic compounds. For instance, this compound derivatives have been used in the alkylation of enamines, followed by cyclization and reduction, to produce bicyclic proline analogues. acs.org Additionally, the synthesis of selenolanthionine-bridged peptides has been achieved through the Se-alkylation reaction between a selenocysteine (B57510) residue and a β-chloroalanine residue within a peptide sequence. mdpi.com

The development of more efficient and stereoselective methods for synthesizing this compound itself is also an active area of research. A recently reported method utilizes thiourea (B124793) and N-chlorosuccinimide to convert serine to this compound in a single step under mild conditions, offering a more economical and atom-efficient alternative to previous methods. google.com

Future research will likely focus on expanding the repertoire of reactions involving this compound and its derivatives, leading to the synthesis of novel compounds with potential applications in medicine and materials science.

Integration with Systems Biology and Omics Approaches

The integration of this compound into systems biology and "omics" studies is providing a more holistic understanding of its biological effects. These approaches allow for the simultaneous analysis of multiple cellular components, such as proteins (proteomics) and metabolites (metabolomics), to elucidate the complex networks affected by this compound.

Metabolomic studies have shown that this compound can significantly perturb cellular metabolism. For example, in Lewis lung carcinoma cells, inhibition of alanine transaminase by this compound not only reduces alanine levels but also disrupts glycolysis and energy metabolism. researchgate.net Similarly, in melanoma cells, this compound has been shown to inhibit the amino acid transporter ASCT2, leading to reduced glutamine uptake and subsequent inhibition of cell proliferation. researchgate.netplos.org

Proteomic and transcriptomic analyses can further reveal the broader cellular response to this compound. In a study on skeletal muscle of obese mice, this compound was identified as a metabolite associated with metabolic dysregulation, highlighting its potential role in complex metabolic diseases. biorxiv.org

These "omics" approaches are invaluable for identifying the molecular targets and pathways through which this compound exerts its biological effects. By providing a global view of cellular responses, they can uncover novel mechanisms of action and identify potential biomarkers for predicting sensitivity or resistance to this compound.

Future research in this area will likely involve the use of multi-omics approaches to create comprehensive models of this compound's interactions within the cell. This will facilitate a deeper understanding of its therapeutic potential and potential off-target effects.

Computational Modeling and Simulation of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools for investigating the interactions of this compound with biological macromolecules at an atomic level. rsc.org These methods can provide insights into binding modes, reaction mechanisms, and the structural basis for enzyme inhibition.

For instance, homology modeling and virtual screening have been successfully employed to identify this compound as a ligand for the amino acid transporter ASCT2. plos.org Subsequent experimental validation confirmed its activity, demonstrating the predictive power of these computational approaches. plos.org MD simulations can further be used to refine the binding pose and understand the dynamics of the interaction.

In the context of enzyme mechanisms, computational studies can complement experimental data to provide a more detailed picture. For example, in the study of a peptide epimerase, computational modeling could be used to simulate the elimination reaction of HCl from the L-chloroalanine-containing peptide, providing insights into the transition state and the roles of active site residues. acs.org Similarly, computational methods have been used to study the inactivation of glutamate (B1630785) racemase by this compound, helping to elucidate the mechanism of covalent modification. rsc.org

The development of accurate force fields and more efficient simulation algorithms will continue to enhance the predictive power of these computational tools. Future applications will likely involve the rational design of more potent and selective inhibitors based on the structural and dynamic information obtained from these simulations.

Exploration of New Biological Targets and Pathways

Research into the biological activities of this compound is continuously uncovering new molecular targets and metabolic pathways that it modulates. This exploration is crucial for identifying novel therapeutic applications and understanding the full spectrum of its cellular effects.

One area of active investigation is its role as an inhibitor of various enzymes. Beyond its well-known effects on pyridoxal (B1214274) phosphate-dependent enzymes like alanine racemase, this compound has been shown to inhibit serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. pnas.orgnih.govacs.org This finding suggests that this compound could be a useful tool for studying the role of sphingolipids in various cellular processes.

The compound's ability to interfere with amino acid metabolism and transport also presents opportunities for targeting diseases characterized by metabolic reprogramming, such as cancer. As mentioned earlier, its inhibition of the ASCT2 transporter disrupts glutamine metabolism in melanoma cells, highlighting its potential as an anti-cancer agent. researchgate.netplos.org Furthermore, its impact on glycolysis and energy metabolism in lung carcinoma cells suggests broader applications in oncology. researchgate.net

The exploration of new targets is also being driven by the discovery of novel enzymes that interact with this compound. For example, a recently identified lyase from Pseudomonas putida TPU 7151 specifically degrades threo-3-chloro-L-aspartate, a structural analog of this compound. tandfonline.comjst.go.jp The characterization of such enzymes could lead to the development of new biocatalytic processes or provide insights into novel metabolic pathways.

Future research will undoubtedly continue to expand the list of known biological targets for this compound. A combination of biochemical, genetic, and "omics" approaches will be essential for identifying and validating these new interactions, paving the way for the development of novel therapeutic strategies.

Table of Research Findings on this compound

Research AreaKey FindingOrganism/SystemSignificance
Enzymatic Transformation3-Chloro-D-alanine chloride-lyase catalyzes the conversion of 3-chloro-D-alanine to pyruvate. nih.govPseudomonas putida CR 1-1Potential for bioremediation and detoxification. nih.gov
BiocatalysisPhenylhydrazine-treated cells convert 3-chloro-D-alanine to D-cysteine. oup.comtandfonline.comPseudomonas putida CR 1-1Enantioselective synthesis of a valuable amino acid. oup.comtandfonline.com
Synthetic ChemistryServes as a precursor for bicyclic proline analogues. acs.orgOrganic SynthesisEnables access to complex, non-natural amino acids. acs.org
Enzyme InhibitionInhibits a peptide epimerase via conversion to a dehydroalanine (B155165) peptide. acs.orgSpider Venom EnzymeProvides a tool for studying enzyme mechanisms and a lead for inhibitor design. acs.org
Systems BiologyDisrupts glycolysis and energy metabolism in cancer cells. researchgate.netLewis Lung Carcinoma CellsHighlights its potential as an anti-cancer agent targeting metabolism. researchgate.net
Computational ChemistryIdentified as a ligand for the ASCT2 amino acid transporter through virtual screening. plos.orgHomology Model of Human ASCT2Demonstrates the power of computational methods in drug discovery. plos.org
New Biological TargetsInhibits serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. acs.orgChinese Hamster Ovary CellsReveals a novel mechanism of action with implications for studying lipid metabolism. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloroalanine, and how can researchers validate purity and structural integrity?

  • Methodological Answer : this compound is typically synthesized via chlorination of alanine derivatives or enzymatic halogenation. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 210 nm for halogenated compounds. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the chloro-substitution at the β-carbon and infrared (IR) spectroscopy to confirm amine and carboxylate functional groups. Include mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting low concentrations in complex biological samples. Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. For isotopic labeling studies, employ deuterated internal standards (e.g., D₃-3-Chloroalanine) to correct for matrix effects. Validate the method via calibration curves (linear range: 1–100 ng/mL) and recovery assays (>85% recovery). Cross-validate with gas chromatography (GC-MS) if volatile derivatives (e.g., trimethylsilyl) are feasible .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers across pH 2–10 (e.g., HCl/NaOH-adjusted solutions) at 25°C, 37°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hours) and quantify degradation products (e.g., dehydrochlorination to dehydroalanine) via LC-MS. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (4°C). Include controls with inert atmospheres (N₂) to evaluate oxidative degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition mechanisms of this compound?

  • Methodological Answer : Contradictions in inhibition kinetics (e.g., competitive vs. non-competitive) may arise from isomer-specific reactivity or enzyme conformational states. Address this by:

  • Isomer Purity : Use chiral chromatography to separate D- and L-3-Chloroalanine and test each isomer independently.
  • Pre-steady-state Kinetics : Employ stopped-flow spectrophotometry to capture transient intermediates (e.g., quinonoid species in pyridoxal-P-dependent enzymes).
  • Structural Studies : Perform X-ray crystallography of enzyme-inhibitor complexes to identify binding modes.
    Cross-reference findings with computational models (e.g., molecular docking) to reconcile kinetic and structural data .

Q. How can researchers investigate the isomer-specific effects of this compound on pyridoxal 5′-phosphate (PLP)-dependent enzymes?

  • Methodological Answer : Design comparative assays using purified L- and D-isomers. For example:

  • Kinetic Assays : Measure KiK_i (inhibition constant) and kinactk_{inact} (inactivation rate) for each isomer with enzymes like alanine racemase or DAP ammonia-lyase.
  • Isotopic Labeling : Use ³H-labeled this compound to track covalent adduct formation via scintillation counting.
  • Circular Dichroism (CD) : Monitor conformational changes in PLP cofactor upon isomer binding.
    Contrast results with non-chlorinated alanine analogs to isolate halogen-specific effects .

Q. What methodologies are critical for studying the metabolic fate of this compound in bacterial systems?

  • Methodological Answer : Use isotopically labeled ¹³C-3-Chloroalanine in tracer studies with bacterial cultures (e.g., Salmonella typhimurium). Extract metabolites via quenching (liquid N₂) and methanol/water extraction. Analyze using LC-MS-based metabolomics to identify downstream products (e.g., chloroacetate, glycine derivatives). Combine with gene knockout strains (e.g., aldA mutants) to pinpoint enzymatic pathways. Validate findings with in vitro reconstitution of suspected enzymes .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s reactivity across different enzyme families?

  • Methodological Answer : Perform meta-analysis of published kinetic data (e.g., kcat/Kmk_{cat}/K_m) and categorize enzymes by structural families (e.g., fold type I vs. II PLP-dependent enzymes). Use multivariate regression to identify correlations between enzyme active-site residues (e.g., lysine positioning for Schiff base formation) and inhibitory potency. Supplement with molecular dynamics simulations to model substrate-enzyme interactions .

Q. What statistical approaches are recommended for validating this compound’s role in enzyme suicide inhibition?

  • Methodological Answer : Apply time-dependent inactivation models (e.g., Kitz-Wilson analysis) to distinguish mechanism-based inhibition from reversible binding. Calculate partition ratios (moles of inactivator consumed per mole of enzyme inactivated) using radiolabeled this compound. Use bootstrap resampling to assess confidence intervals for kinetic parameters. Compare with negative controls (e.g., non-halogenated analogs) to confirm specificity .

Tables for Key Data

Property Analytical Method Typical Results Reference
Purity (>98%)HPLC (C18, UV 210 nm)Retention time: 8.2 ± 0.3 min
Structural Confirmation¹H NMR (D₂O)δ 3.85 (CHCl), δ 1.45 (CH₃)
Enzyme Inhibition (KiK_i)Fluorescence quenchingL-isomer: 12 ± 2 μM; D-isomer: 85 μM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.